2-Chloro-2'-deoxy-6-O-methylinosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHECDAHTEBGANH-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146196-07-8 | |
| Record name | 2-Chloro-2'-deoxy-6-O-methylinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146196078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-2'-DEOXY-6-O-METHYLINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDS4U2SDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-2'-deoxy-6-O-methylinosine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2'-deoxy-6-O-methylinosine is a synthetic purine (B94841) nucleoside analog. This document provides a comprehensive overview of its chemical structure, and available properties, and outlines its potential applications in biomedical research. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and identifies areas where further research is required.
Chemical Structure and Properties
This compound is a modified purine nucleoside characterized by a chlorine atom at the 2-position of the purine ring, a deoxyribose sugar moiety, and a methyl group at the 6-position of the purine base.
Chemical Structure:
Image Source: PubChem CID 11779590
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 300.70 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3S,5R)-5-(2-chloro-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | --INVALID-LINK-- |
| CAS Number | 146196-07-8 | --INVALID-LINK-- |
| SMILES | COC1=NC(Cl)=NC2=C1N=CN2[C@H]3C--INVALID-LINK--CO">C@HO | --INVALID-LINK-- |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Purification
Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, the synthesis of similar nucleoside analogs typically involves a multi-step process.
Hypothetical Synthesis Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Experimental Protocol (General Outline):
A definitive, validated protocol for the synthesis of this compound could not be located. A general approach would likely involve:
-
Glycosylation: Coupling of a protected 2-deoxyribose derivative with a suitable purine precursor, such as 2,6-dichloropurine.
-
Selective Methoxylation: Introduction of the methoxy (B1213986) group at the 6-position of the purine ring. This step is crucial for achieving the desired substitution pattern.
-
Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.
-
Purification: Purification of the crude product is essential to remove starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) is a common method for the purification of nucleoside analogs. A typical protocol would involve a reversed-phase column with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water.
Spectral Data
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the surveyed literature. For definitive structural confirmation and purity assessment, the following analyses would be required.
Table 2: Required Analytical Data for Characterization
| Analysis | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants for protons on the purine ring, deoxyribose sugar, and methyl group. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. |
| Mass Spectrometry | Precise mass-to-charge ratio of the molecular ion to confirm the elemental composition. Fragmentation patterns can provide further structural information. |
| HPLC | Retention time and peak purity under defined conditions. |
Biological Activity and Applications
This compound is suggested to be a tool for studying nucleotide metabolism and RNA modification.[1] As a hypoxanthine (B114508) analog, its biological effects may be related to pathways involving purine metabolism.
Potential Research Applications:
-
RNA Structure and Function: This compound could be incorporated into synthetic RNA strands to study the effects of this specific modification on RNA folding, stability, and interaction with RNA-binding proteins.
-
Enzyme Inhibition Studies: It could be tested as a potential inhibitor of enzymes involved in purine metabolism, such as kinases or phosphorylases.
-
Drug Development Lead: As a modified nucleoside, it could serve as a starting point for the development of novel therapeutic agents, particularly in antiviral or anticancer research, although no specific activity has been reported.
Experimental Workflow for Investigating Biological Activity:
Caption: A general workflow for the initial biological evaluation of a novel nucleoside analog.
Signaling Pathways:
There is currently no published evidence directly linking this compound to the modulation of specific signaling pathways. Research in this area would be necessary to elucidate its mechanism of action at the cellular level.
Conclusion and Future Directions
This compound is a purine nucleoside analog with potential applications in the study of RNA biology and as a scaffold for drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, a validated synthesis protocol, comprehensive spectral data, and its specific biological activities. Future research should focus on:
-
Developing and publishing a robust and reproducible synthesis and purification protocol.
-
Complete characterization using modern analytical techniques (NMR, MS, etc.).
-
Screening for biological activity in various in vitro and cell-based assays to identify potential therapeutic applications.
-
Investigating its effects on cellular signaling pathways to understand its mechanism of action.
This foundational work is necessary to unlock the full potential of this compound as a tool for researchers and a potential lead for drug development professionals.
References
Synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-2'-deoxy-6-O-methylinosine, a deoxyadenosine (B7792050) derivative with significant biological activity.[1] The synthesis commences from the readily available starting material, 2'-deoxyguanosine (B1662781), and proceeds through key intermediates, including 2-amino-6-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine and 2-chloro-2'-deoxyinosine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound can be achieved in a three-step sequence starting from 2'-deoxyguanosine. The pathway involves the initial protection of the hydroxyl groups of the deoxyribose moiety, followed by chlorination of the 6-position and conversion of the 2-amino group to a chloro group via a diazotization reaction. The final step involves the selective methylation of the 6-hydroxy group.
Figure 1: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Reference |
| 1a | Protection | 2'-deoxyguanosine | 3',5'-Di-O-toluoyl-2'-deoxyguanosine | Toluoyl chloride, Pyridine | ~90 | [2] |
| 1b | Chlorination | 3',5'-Di-O-toluoyl-2'-deoxyguanosine | 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | POCl₃, N,N-Dimethylaniline | ~85 | [2] |
| 2 | Diazotization | 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine | t-Butyl nitrite, SbCl₃, CH₂Cl₂ | >80 | [3] |
| 3a | O-Methylation | 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine | 2-Chloro-6-methoxy-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | CH₃I, NaH, DMF | ~80 | [4] |
| 3b | Deprotection | 2-Chloro-6-methoxy-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | This compound | NH₃/MeOH | ~85 | [5] |
Experimental Protocols
This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine
This step involves the protection of the hydroxyl groups of 2'-deoxyguanosine followed by chlorination at the 6-position.
a) Protection of 2'-deoxyguanosine:
-
Suspend 2'-deoxyguanosine (1.0 eq) in anhydrous pyridine.
-
Cool the suspension to 0 °C in an ice bath.
-
Add p-toluoyl chloride (2.5 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with chloroform.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford 3',5'-Di-O-toluoyl-2'-deoxyguanosine.[2]
b) Chlorination:
-
To a solution of 3',5'-Di-O-toluoyl-2'-deoxyguanosine (1.0 eq) in anhydrous acetonitrile, add phosphoryl chloride (POCl₃, 3.0 eq) and N,N-dimethylaniline (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the mixture into ice-water and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine.[2]
Step 2: Synthesis of 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine (Protected 2-Chloro-2'-deoxyinosine)
This step involves the conversion of the 2-amino group to a hydroxyl group via a non-aqueous diazotization reaction.[3]
-
Dissolve 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add antimony trichloride (B1173362) (SbCl₃, 1.2 eq) to the solution.
-
Cool the mixture to -15 °C.
-
Add tert-butyl nitrite (1.5 eq) dropwise while maintaining the temperature below -10 °C.
-
Stir the reaction mixture at -10 to 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to give the crude product.
-
Purify by silica gel chromatography to obtain 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine.[3]
Step 3: Synthesis of this compound
This final step involves the O-methylation of the 6-hydroxy group followed by the removal of the protecting groups.
a) O-Methylation:
-
To a solution of 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude 2-Chloro-6-methoxy-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine can be used in the next step without further purification or purified by silica gel chromatography.[4]
b) Deprotection:
-
Dissolve the protected this compound from the previous step in a saturated solution of ammonia (B1221849) in methanol.
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a chloroform-methanol gradient to yield the final product, this compound.[5]
Logical Workflow for Synthesis
Figure 2: Logical workflow of the synthesis process.
This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.
References
- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-D-ribofuranosyl)purine | 35095-93-3 | NA09005 [biosynth.com]
- 3. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]
- 5. openaccesspub.org [openaccesspub.org]
The Enigmatic Mechanism of 2-Chloro-2'-deoxy-6-O-methylinosine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the mechanism of action of 2-Chloro-2'-deoxy-6-O-methylinosine is limited. This document presents a scientifically inferred mechanism based on the well-documented activities of its structural analogs, primarily 2-chloro-2'-deoxyadenosine (Cladribine) and nucleosides with 6-O-methylpurine modifications. The experimental data and protocols provided are derived from studies on these related compounds and should be considered as a predictive framework for the evaluation of this compound.
Executive Summary
This compound is a synthetic purine (B94841) nucleoside analog with potential cytotoxic and antiviral properties. Based on its structural features, it is hypothesized to function as a pro-drug that, upon intracellular phosphorylation, disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This whitepaper delineates the putative mechanism of action, drawing parallels from closely related and extensively studied nucleoside analogs. It provides a comprehensive overview of the inferred metabolic activation, molecular targets, and downstream cellular consequences. Furthermore, this guide includes comparative quantitative data from analogous compounds, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.
Inferred Mechanism of Action
The proposed mechanism of action for this compound is a multi-step process initiated by its transport into the cell and culminating in the induction of apoptosis.
2.1 Cellular Uptake and Metabolic Activation:
It is anticipated that this compound enters the cell via nucleoside transporters. Once inside, it is likely phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (Cd-6-Me-ITP). This bioactivation is a critical step for its cytotoxic activity. The initial and rate-limiting phosphorylation is likely catalyzed by deoxycytidine kinase (dCK).
2.2 Molecular Targeting and Disruption of DNA Metabolism:
The active triphosphate, Cd-6-Me-ITP, is expected to act as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs), particularly deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), for incorporation into newly synthesized DNA strands by DNA polymerases.
Upon incorporation, this compound is postulated to exert its cytotoxic effects through several mechanisms:
-
Chain Termination: The presence of the 2'-chloro group may act as a chain terminator, halting further DNA elongation.
-
DNA Strand Breaks: The incorporation of this unnatural nucleoside can create instability in the DNA helix, making it more susceptible to breakage.
-
Inhibition of DNA Repair: The altered base may be recognized by DNA repair enzymes, but its structure could inhibit the repair process, leading to an accumulation of DNA damage.
-
Dysfunctional Base Pairing: The 6-O-methylinosine moiety may lead to aberrant base pairing, resulting in mutations during subsequent rounds of DNA replication.
2.3 Induction of Cell Cycle Arrest and Apoptosis:
The accumulation of DNA damage and the disruption of DNA replication are potent signals for the activation of cell cycle checkpoints. It is hypothesized that cells treated with this compound would arrest in the S-phase or G2/M phase of the cell cycle.[1] This cell cycle arrest provides time for the cell to attempt DNA repair. However, if the damage is too extensive, the cell will be directed towards programmed cell death, or apoptosis. This process is likely mediated by the activation of the p53 tumor suppressor pathway and the subsequent induction of pro-apoptotic proteins.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize key data from studies on its structural analogs.
Table 1: Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine) in various cell lines.
| Cell Line | IC50 (µM) | Reference |
| CCRF-CEM (T-lymphoblastoid) | 0.045 | [1] |
Table 2: Inhibition of DNA Synthesis by Related Nucleoside Analogs.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Chloro-2'-deoxyadenosine | CCRF-CEM | [³H]Thymidine incorporation | ~0.045 | [1] |
| 2',2'-difluorodeoxycytidine | CEM | DNA synthesis inhibition | Not specified | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound. These protocols are adapted from studies on similar nucleoside analogs.
4.1 Cell Growth Inhibition Assay:
-
Cell Culture: Culture the desired cancer cell line (e.g., CCRF-CEM) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates at a density of 5,000 cells/well. After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
4.2 DNA Synthesis Assay ([³H]Thymidine Incorporation):
-
Cell Culture and Treatment: Seed cells in a 24-well plate and treat with varying concentrations of this compound as described above.
-
Radiolabeling: After 24-48 hours of treatment, add 1 µCi/mL of [³H]thymidine to each well and incubate for 4 hours.
-
Harvesting: Wash the cells with ice-cold PBS, and then lyse the cells.
-
Precipitation: Precipitate the DNA by adding trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the precipitate, solubilize it, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the IC50 for DNA synthesis inhibition.
4.3 Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed metabolic activation pathway of this compound.
References
Unraveling the Potential: A Technical Guide to the Biological Activity of 2-Chloro-2'-deoxy-6-O-methylinosine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide on the biological activity of 2-Chloro-2'-deoxy-6-O-methylinosine is a predictive analysis based on its structural similarity to other well-researched nucleoside analogs. As of the latest literature review, no specific experimental data on the biological activity of this compound (CAS 146196-07-8) has been publicly documented. This guide, therefore, extrapolates potential mechanisms, activities, and experimental protocols from closely related compounds to provide a foundational framework for future research.
Introduction
This compound is a synthetic purine (B94841) nucleoside analog. Its structure, featuring a chlorine atom at the 2-position of the purine ring, a deoxyribose sugar, and a methoxy (B1213986) group at the 6-position, suggests potential as a therapeutic agent, likely in the realms of oncology and virology. The modifications at these key positions can influence the molecule's metabolic activation, interaction with target enzymes, and overall cytotoxic or antiviral effects. This document synthesizes information from closely related analogs to build a hypothetical but scientifically grounded profile of its biological potential.
Predicted Biological Activity and Mechanism of Action
Based on its structural components, this compound is likely to function as a pro-drug that requires intracellular phosphorylation to become active. Its activity is predicted to be mediated through the inhibition of key cellular processes involved in DNA synthesis and repair.
The closest and most informative analog is 2-chloro-2'-deoxyadenosine (Cladribine), which differs only by the substitution at the 6-position (methoxy vs. amino group). Cladribine is a well-established anticancer agent. By analogy, this compound is hypothesized to:
-
Undergo Cellular Uptake: Be transported into cells via nucleoside transporters.
-
Metabolic Activation: Be phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its monophosphate, diphosphate, and ultimately the active triphosphate form.
-
Inhibit DNA Synthesis: The triphosphate analog is expected to be incorporated into DNA, leading to chain termination and the induction of apoptosis. It may also directly inhibit DNA polymerases.
-
Disrupt DNA Repair: Incorporation of the analog can create sites that are difficult for cellular machinery to repair, leading to the accumulation of DNA strand breaks.
-
Inhibit Ribonucleotide Reductase: The triphosphate form may also inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of dNTPs available for DNA synthesis.
Another relevant analog, 2'-Deoxy-6-O-methyl-guanosine, has been shown to inhibit both protein and DNA synthesis in cancer cells[1]. This suggests that the 6-O-methyl group of the target compound may also contribute to its cytotoxic effects.
Quantitative Data from Structurally Related Analogs
To provide a quantitative context for the potential potency of this compound, the following table summarizes the cytotoxic activity of 2-chloro-2'-deoxyadenosine (Cladribine) in various human cancer cell lines. It is plausible that this compound could exhibit activity in a similar micromolar or sub-micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 | [2] |
| HCT116 | Colon Carcinoma | 0.26 | [3] |
| HT-29 | Colon Adenocarcinoma | >0.26 (implied) | [3] |
| DLD-1 | Colon Adenocarcinoma | >0.26 (implied) | [3] |
| WiDr | Colon Adenocarcinoma | >0.26 (implied) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound. These protocols are based on standard procedures used for evaluating similar nucleoside analogs.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., CCRF-CEM, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cladribine).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)
-
Objective: To assess the effect of the compound on DNA synthesis.
-
Methodology:
-
Seed cells in 24-well plates and treat with various concentrations of this compound for a specified period (e.g., 18-24 hours).
-
Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.
-
Wash the precipitate twice with 5% TCA and then solubilize it in 0.1 M NaOH.
-
Transfer the solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the compound that inhibits thymidine (B127349) incorporation by 50%.
-
Ribonucleotide Reductase Activity Assay
-
Objective: To determine if the triphosphate form of the compound inhibits ribonucleotide reductase.
-
Methodology:
-
Prepare the active triphosphate form of this compound through chemical or enzymatic synthesis.
-
Prepare cell extracts containing ribonucleotide reductase activity from exponentially growing cells.
-
The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]-CDP) to its corresponding deoxyribonucleotide.
-
Set up reaction mixtures containing the cell extract, the radiolabeled substrate, and various concentrations of the triphosphate analog.
-
After incubation, the reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate using chromatography (e.g., HPLC).
-
The amount of radioactivity in the deoxyribonucleotide fraction is quantified to determine the enzyme activity.
-
Calculate the inhibitory effect of the compound on the enzyme's activity.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted metabolic pathway, mechanism of action, and a general experimental workflow for this compound.
Caption: Predicted metabolic activation of this compound.
Caption: Hypothesized mechanism of action for this compound.
Caption: General experimental workflow for evaluating biological activity.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it possesses the potential for significant biological activity, particularly as a cytotoxic agent. The analogies drawn from well-characterized compounds like Cladribine provide a robust framework for initiating a comprehensive investigation into its therapeutic potential. Future research should focus on the chemical synthesis of this compound, followed by the systematic in vitro and in vivo evaluation outlined in this guide. Such studies will be crucial in determining if this compound represents a novel and valuable addition to the arsenal (B13267) of nucleoside analogs for the treatment of cancer or viral infections.
References
- 1. 2'-Deoxy-6-O-methyl-guanosine | 964-21-6 | ND157121 [biosynth.com]
- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis of 2-Chloro-2'-deoxy-6-O-methylinosine: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current state of research surrounding 2-Chloro-2'-deoxy-6-O-methylinosine. Due to the limited direct public research on this specific molecule, this document leverages data from structurally similar nucleoside analogs to project its potential synthesis, biological activities, and mechanisms of action. This prospective analysis aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction
This compound is a purine (B94841) nucleoside analog. Its structure, featuring a chlorine atom at the 2-position, a deoxyribose sugar, and a methyl group at the 6-position of the inosine (B1671953) base, suggests its potential as a modulator of biological processes involving nucleotide metabolism. While direct studies are scarce, its constituent modifications point towards potential applications in antiviral and anticancer research. This guide will synthesize information from related compounds to build a framework for future investigation. The compound is noted as a tool for studying nucleotide metabolism and RNA modification, which could help in analyzing the effects of chemical modification on RNA structure and function[1].
Projected Synthesis
A potential synthetic pathway could involve the following key steps, derived from methodologies used for similar compounds[2][3][4]:
-
Protection of the sugar hydroxyl groups: The 3' and 5' hydroxyl groups of the deoxyribose moiety would be protected using suitable protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or acetals, to prevent unwanted side reactions.
-
Introduction of the 6-O-methyl group: The 6-oxo group of the guanine (B1146940) base could be converted to a 6-chloro group, which can then be displaced by a methoxy (B1213986) group using sodium methoxide. Alternatively, direct O-methylation of a protected 2-chloro-2'-deoxyguanosine precursor could be achieved using a methylating agent like methyl iodide in the presence of a suitable base.
-
De-protection: Removal of the sugar protecting groups under appropriate conditions would yield the final product, this compound.
Experimental Protocol: A Template for Synthesis
The following is a generalized protocol based on the synthesis of related 2'-O-methylated and 6-O-substituted purine nucleosides. This should be considered a starting point for optimization.
-
Materials: Starting nucleoside (e.g., 2-chloro-2'-deoxyguanosine), protecting agents (e.g., TBDMSCl, imidazole), methylating agent (e.g., methyl iodide, sodium hydride), deprotecting agent (e.g., TBAF), and appropriate solvents (e.g., DMF, THF).
-
Step 1: Protection: Dissolve the starting nucleoside in an anhydrous solvent like DMF. Add the protecting agent and a catalyst (e.g., imidazole) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: O-Methylation: The protected nucleoside is dissolved in an anhydrous solvent like THF and treated with a base (e.g., NaH) at a low temperature (e.g., 0°C). The methylating agent is then added, and the reaction is allowed to proceed until completion.
-
Step 3: Deprotection: The protected and methylated nucleoside is dissolved in a suitable solvent (e.g., THF), and the deprotecting agent is added. The reaction is monitored until the protecting groups are completely removed.
-
Purification: The final product would be purified using column chromatography on silica (B1680970) gel.
Logical Flow of a Potential Synthesis
Caption: Proposed synthetic workflow for this compound.
Anticipated Biological Activity and Mechanism of Action
The biological activity of this compound is likely to be influenced by its structural similarity to other purine nucleoside analogs that have demonstrated anticancer and antiviral properties.
Potential Anticancer Activity
Many 2-chloro and 6-substituted purine nucleoside analogs exhibit significant anticancer activity. For instance, Cladribine (2-chlorodeoxyadenosine) is an effective chemotherapeutic agent. The mechanism of action for such compounds often involves their intracellular phosphorylation to the corresponding 5'-triphosphate.
Proposed Anticancer Mechanism:
-
Cellular Uptake: The molecule is expected to be transported into cells via nucleoside transporters.
-
Enzymatic Phosphorylation: Inside the cell, it would likely be a substrate for deoxycytidine kinase (dCK) and subsequently other kinases to form the active triphosphate metabolite.
-
Inhibition of DNA Synthesis: The triphosphate form can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases.
-
Induction of Apoptosis: Incorporation of the analog into DNA can lead to strand breaks and trigger programmed cell death (apoptosis).
The presence of the 6-O-methyl group might influence the compound's interaction with specific enzymes. For example, O6-methylguanine is a known mutagenic lesion that can be repaired by O6-methylguanine-DNA methyltransferase (MGMT). The structural similarity might suggest a role in modulating DNA repair pathways.
Signaling Pathway: Hypothesized Induction of Apoptosis
Caption: Hypothesized mechanism of anticancer action via apoptosis induction.
Potential Antiviral Activity
Purine nucleoside analogs are a cornerstone of antiviral therapy. The modification at the 2' position is crucial for the activity of many antiviral nucleosides. For instance, 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides have been investigated as inhibitors of hepatitis C virus (HCV) RNA replication[5].
Proposed Antiviral Mechanism:
-
Viral Enzyme Inhibition: The triphosphate metabolite of this compound could act as a competitive inhibitor or an alternative substrate for viral polymerases (either DNA or RNA dependent, depending on the virus).
-
Chain Termination: Incorporation of the analog into the growing viral nucleic acid chain could lead to premature chain termination, thus halting viral replication.
The 6-O-methyl group might affect the base-pairing properties and the interaction with the viral polymerase.
Quantitative Data from Related Compounds
As no direct quantitative data for this compound is available, the following tables summarize data for structurally related compounds to provide a reference for potential efficacy.
Table 1: Anticancer Activity of Related Purine Analogs
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Chlorodeoxyadenosine | Various | Varies | DNA synthesis inhibition, apoptosis | General Knowledge |
| 6-Thio-2'-deoxyguanosine | Glioma cells | Varies | Induction of telomeric DNA damage | [6] |
| Deguelin (structurally different but impacts similar pathways) | Pancreatic Cancer (PanC-1) | 62 (24h) | Inhibition of PI3K/Akt signaling | [7] |
Table 2: Antiviral Activity of Related Purine Analogs
| Compound | Virus | EC50 (µM) | Target Enzyme | Reference |
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine analogs | HCV | Modest activity | HCV NS5B Polymerase | [8] |
| 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides | HCV | Varies | HCV RNA Polymerase | [5] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential anticancer and antiviral activities of this compound.
Cell Viability Assay (Anticancer)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Workflow for Cell Viability Assay
Caption: Standard workflow for determining the IC50 of a compound in cancer cells.
Viral Replication Assay (Antiviral)
-
Objective: To determine the inhibitory effect of the compound on viral replication.
-
Method:
-
Infect a suitable host cell line with the virus of interest.
-
Treat the infected cells with a range of concentrations of this compound.
-
After an appropriate incubation period, quantify the viral load using methods such as plaque reduction assay, quantitative PCR (qPCR) for viral nucleic acids, or an enzyme-linked immunosorbent assay (ELISA) for viral antigens.
-
Calculate the EC50 value, the concentration at which 50% of viral replication is inhibited.
-
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking in public literature, a prospective analysis based on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 2-chloro and 6-O-methyl substitutions on a 2'-deoxyinosine (B131508) scaffold suggests that it may possess significant anticancer and/or antiviral properties.
Future research should focus on:
-
Chemical Synthesis and Characterization: Developing and optimizing a robust synthetic route and fully characterizing the compound.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and viruses to determine its efficacy and spectrum of activity.
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by the compound, including its metabolism and interaction with cellular and viral enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to identify key structural features for optimal activity and reduced toxicity.
This technical guide provides a foundational framework to stimulate and guide future research into the therapeutic potential of this compound.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new odorless procedure for the synthesis of 2'-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxy-6-O-methylinosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the site-specific incorporation of the modified nucleoside, 2-Chloro-2'-deoxy-6-O-methylinosine, into synthetic oligonucleotides. This modified purine (B94841) analog is a valuable tool for researchers in drug development and molecular biology, enabling the fine-tuning of oligonucleotide properties for therapeutic and diagnostic applications. The protocols outlined below cover the synthesis of the necessary phosphoramidite (B1245037) building block, its incorporation into an oligonucleotide sequence via automated solid-phase synthesis, and the subsequent deprotection and purification of the final modified oligonucleotide.
Introduction
The targeted modification of oligonucleotides with non-standard nucleosides is a powerful strategy to enhance their therapeutic potential. Modifications can improve various properties, including nuclease resistance, binding affinity to target sequences, and cellular uptake. This compound is a purine analog whose incorporation can introduce specific structural and functional changes to an oligonucleotide. The chloro group at the 2-position and the methoxy (B1213986) group at the 6-position can influence base pairing interactions and helical stability. This application note serves as a comprehensive guide for the successful incorporation of this modified nucleoside into synthetic oligonucleotides.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₃ClN₄O₄
-
Molecular Weight: 300.70 g/mol
-
CAS Number: 146196-07-8
-
Key Features:
-
The 2-chloro substitution can alter the hydrogen bonding pattern in the major groove of a DNA duplex.
-
The 6-methoxy group can influence hydrophobic interactions and stacking energies within the helix.
-
The 2'-deoxyribose sugar allows for its incorporation into DNA oligonucleotides using standard phosphoramidite chemistry.
-
Experimental Protocols
Synthesis of 5'-O-DMT-2-Chloro-2'-deoxy-6-O-methylinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
The synthesis of the phosphoramidite of this compound is a critical first step. A general schematic for this synthesis, based on analogous purine modifications, is provided below.
Application Notes and Protocols: 2-Chloro-2'-deoxy-6-O-methylinosine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxy-6-O-methylinosine is a novel purine (B94841) nucleoside analog with potential applications in cancer therapy. As an antimetabolite, it is designed to interfere with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells. Nucleoside analogs are a well-established class of anticancer agents, and their mechanisms of action typically involve the inhibition of DNA synthesis, induction of apoptosis, and cell cycle arrest.[1][2][3] The structural modifications of this compound, specifically the 2-chloro and 6-O-methyl substitutions, are intended to enhance its therapeutic index and overcome resistance mechanisms. The 2-chloro substitution, as seen in compounds like cladribine, can increase the compound's resistance to deamination and enhance its cytotoxicity.[4][5] The 6-O-methyl group may influence the compound's ability to be incorporated into DNA and inhibit protein synthesis.[6]
These application notes provide a comprehensive overview of the proposed mechanism of action for this compound and detailed protocols for its evaluation in cancer cell line studies.
Proposed Mechanism of Action
This compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, typical of nucleoside analogs.[1][7] Upon uptake into the cancer cell, it is expected to be phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then interfere with DNA synthesis by competing with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases. The incorporation of this analog is expected to lead to chain termination, DNA strand breaks, and overall genomic instability.[1]
This DNA damage triggers a cellular stress response, activating DNA damage sensors such as ATM and ATR.[1] These kinases, in turn, initiate downstream signaling cascades that lead to cell cycle arrest, providing the cell an opportunity to repair the damage. However, in cancer cells with extensive DNA damage, these pathways can instead signal for the initiation of apoptosis (programmed cell death).[1][8] The apoptotic cascade is a crucial mechanism for the elimination of cancer cells by many chemotherapeutic agents.
Data Presentation: In Vitro Efficacy
The following tables provide a template for summarizing the quantitative data obtained from in vitro studies of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | Data to be determined |
| MDA-MB-231 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
| PANC-1 | Pancreatic Cancer | Data to be determined |
Table 2: Apoptotic Effects of this compound on Cancer Cells (24h Treatment)
| Cell Line | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| A549 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| HCT116 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (24h Treatment)
| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| HCT116 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)[9][10]
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)[10][11]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)[8][9]
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend them in PBS. Incubate the cells with RNase A to degrade RNA. Stain the cells with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for in vitro evaluation of a novel anticancer compound.
References
- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-Deoxy-6-O-methyl-guanosine | 964-21-6 | ND157121 [biosynth.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Nucleoside analogs as a radiosensitizer modulating DNA repair, cell cycle checkpoints, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 2-Chloro-2'-deoxy-6-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxy-6-O-methylinosine is a purine (B94841) nucleoside analog. Nucleoside analogs represent a significant class of therapeutic agents, particularly in the fields of virology and oncology.[1][2] Their mechanism of action often involves the inhibition of nucleic acid synthesis, leading to cytotoxic or antiviral effects.[3][4] This document provides a comprehensive experimental design to evaluate the efficacy of this compound, drawing upon established protocols for similar nucleoside analogs. The provided methodologies will guide researchers in determining the compound's potential as a therapeutic agent.
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other 2-chloro-2'-deoxyadenosine analogs suggests potential anticancer properties.[5] Related compounds have been shown to inhibit DNA synthesis and induce cell cycle arrest.[5] Furthermore, modifications at the 6-position of purine nucleosides can influence their biological activity. Therefore, the following protocols are designed to assess both the potential anticancer and antiviral efficacy of this compound.
Experimental Design Overview
The experimental workflow is designed to first assess the cytotoxic profile of this compound, followed by an evaluation of its specific efficacy (antiviral or anticancer). The final step is to determine the compound's therapeutic window by calculating the selectivity index.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | CC50 (µM) |
| e.g., A549 | Human Lung Carcinoma | |
| e.g., Vero | Monkey Kidney Epithelial | |
| e.g., Huh-7 | Human Liver Carcinoma | |
| e.g., CCRF-CEM | Human T-cell Lymphoblast |
Table 2: In Vitro Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) | Selectivity Index (SI = CC50 / IC50) |
| e.g., A549 | ||
| e.g., Huh-7 | ||
| e.g., CCRF-CEM |
Table 3: In Vitro Antiviral Efficacy of this compound
| Virus | Host Cell Line | EC50 (µM) | Selectivity Index (SI = CC50 / EC50) |
| e.g., Influenza A Virus | MDCK | ||
| e.g., Hepatitis C Virus (replicon) | Huh-7 | ||
| e.g., Herpes Simplex Virus-1 | Vero |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to cells. The MTT assay measures the metabolic activity of cells, which is correlated with cell viability.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using a dose-response curve.
In Vitro Anti-proliferative Assay (Crystal Violet Assay)
This assay is used to determine the inhibitory effect of the compound on cell growth.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Crystal Violet solution (0.5% in 25% methanol)
-
33% Acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol (B129727) to each well for 10 minutes.
-
Remove the methanol and add 50 µL of Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle control and determine the IC50 value.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
This compound
-
Selected virus and corresponding host cell line
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal Violet solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus in infection medium.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in the overlay medium.
-
After the infection period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days depending on the virus).
-
Fix the cells with a formaldehyde (B43269) solution and stain with Crystal Violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the no-drug control and determine the EC50 value.
Potential Signaling Pathways
Based on the mechanism of action of similar nucleoside analogs, this compound may interfere with DNA synthesis and cell cycle progression.
Caption: Putative intracellular activation and mechanism of action.
Further experiments, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise signaling pathways affected by this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of 2-Chloro-2'-deoxy-6-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxy-6-O-methylinosine is a modified nucleoside analog with potential applications in biomedical research and drug development. As with many synthetic nucleosides, purification is a critical step to ensure the removal of impurities, starting materials, and by-products, which is essential for accurate biological evaluation and downstream applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds.
This document provides detailed application notes and a comprehensive protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be a starting point for researchers, which can be further optimized based on specific sample complexity and purity requirements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a suitable HPLC purification method.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₄O₄ |
| Molecular Weight | 300.70 g/mol |
| Structure | Purine (B94841) nucleoside analog |
| Solubility | Expected to be soluble in mixtures of water and polar organic solvents such as acetonitrile (B52724), methanol (B129727), and DMSO. |
| UV Absorbance (λmax) | Estimated to be in the range of 260-280 nm, typical for purine derivatives. |
HPLC Purification Method Development
The selection of an appropriate HPLC method is paramount for achieving high purity and recovery of the target compound. Based on the physicochemical properties of this compound and established methods for similar nucleoside analogs, a reversed-phase HPLC method is recommended.
Stationary Phase Selection
A C18 (octadecylsilyl) stationary phase is the most common and versatile choice for the separation of modified nucleosides due to its hydrophobic nature, which allows for good retention and separation of these moderately polar compounds. The selection of a specific C18 column will depend on the required loading capacity (analytical vs. preparative) and desired resolution.
Mobile Phase Selection
The mobile phase for reversed-phase chromatography of nucleoside analogs typically consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: A buffered aqueous phase is necessary to maintain a stable pH and ensure reproducible retention times, especially if the compound has ionizable groups. A common choice is a phosphate (B84403) buffer or an ammonium (B1175870) acetate (B1210297) buffer, which are compatible with UV detection.
-
Organic Modifier: Acetonitrile and methanol are the most frequently used organic modifiers. Acetonitrile generally provides better peak shapes and lower viscosity, leading to higher efficiency. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities.
Detection
Purine nucleosides exhibit strong UV absorbance. Based on structurally similar compounds, a detection wavelength in the range of 260-280 nm is expected to provide good sensitivity for this compound. It is recommended to determine the optimal wavelength by acquiring a UV spectrum of the purified compound.
Experimental Protocol: HPLC Purification
This protocol outlines the steps for the purification of this compound using a preparative reversed-phase HPLC system.
Materials and Reagents
-
This compound (crude sample)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid or acetic acid (for pH adjustment)
-
0.22 µm syringe filters
Equipment
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) for purity analysis
-
pH meter
-
Rotary evaporator
-
Lyophilizer (optional)
Mobile Phase Preparation
-
Mobile Phase A: 50 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Acetonitrile.
Sample Preparation
-
Solubility Test: Before preparing the bulk sample, test the solubility of a small amount of the crude this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Dissolution: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO). If DMSO is used, ensure the injection volume is small to avoid peak distortion. The final concentration should be such that it does not cause precipitation upon injection.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the purification.
| Parameter | Preparative HPLC | Analytical HPLC (for purity check) |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 50 mM Ammonium Acetate, pH 5.5 | 50 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 50% B over 30 min | 5% to 50% B over 20 min |
| Flow Rate | 20 mL/min | 1 mL/min |
| Detection | 265 nm (or optimal λmax) | 265 nm (or optimal λmax) |
| Injection Volume | Dependent on sample concentration and column loading capacity | 10 µL |
| Column Temperature | Ambient | Ambient |
Purification and Post-Purification Procedure
-
Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the HPLC purification process.
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical flow for developing the HPLC purification method.
Conclusion
The protocol described in these application notes provides a robust starting point for the purification of this compound. It is important to note that optimization of the gradient, flow rate, and sample loading may be necessary to achieve the desired purity and yield for specific crude sample characteristics. Analytical HPLC should always be used to confirm the purity of the final product.
Application Notes and Protocols for 2-Chloro-2'-deoxy-6-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloro-2'-deoxy-6-O-methylinosine as a sophisticated research tool. This synthetic nucleoside analog holds significant potential in the investigation of innate immunity, RNA biology, and the development of novel therapeutic agents.
Introduction
This compound is a modified purine (B94841) nucleoside with a chemical structure designed for specific biological interactions. Its key features—a chlorine atom at the 2-position, a 2'-deoxyribose sugar, and a methyl group at the 6-O-position of the inosine (B1671953) base—confer unique properties that make it a valuable tool for probing cellular pathways. Primarily, it is investigated for its role as a modulator of Toll-like receptor 7 (TLR7), a key sensor in the innate immune system. Furthermore, its structure allows for its use in studying the effects of RNA modifications on various biological processes.
Primary Applications
Modulation of Innate Immunity via Toll-like Receptor 7 (TLR7)
The most prominent application of this compound is as a modulator of TLR7. Evidence from related 2'-O-methylated nucleosides and RNA fragments strongly suggests that this compound acts as a TLR7 antagonist .
Mechanism of Action: TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly from viral pathogens, initiating an immune response. The 2'-O-methyl modification in nucleosides is known to interfere with TLR7 activation. It is hypothesized that this compound binds to the TLR7 receptor, likely at or near the ssRNA binding site, without triggering the conformational changes necessary for downstream signaling. This competitive inhibition prevents the activation of TLR7 by its natural ligands, thereby dampening the inflammatory response.
Research Use Cases:
-
Studying Autoimmune Diseases: Aberrant TLR7 activation is implicated in autoimmune diseases such as systemic lupus erythematosus (SLE). This compound can be used in cellular and animal models of these diseases to investigate the therapeutic potential of TLR7 inhibition.
-
Investigating Viral Pathogenesis: Researchers can use this compound to dissect the role of TLR7-mediated inflammation in the context of viral infections.
-
Drug Discovery: It can serve as a lead compound or a tool compound in high-throughput screening campaigns to identify novel and more potent TLR7 antagonists.
Probing RNA Modification and Metabolism
As a modified nucleoside, this compound can be a valuable tool for studying the enzymes and pathways involved in RNA modification and nucleotide metabolism.[1]
Research Use Cases:
-
Enzyme Substrate/Inhibitor Studies: It can be used in in vitro assays to determine if it is a substrate or inhibitor of enzymes involved in nucleoside metabolism, such as kinases and phosphorylases.
-
Incorporation into Synthetic Oligonucleotides: Chemical synthesis allows for the incorporation of this compound into synthetic RNA or DNA strands. These modified oligonucleotides can then be used to study the impact of this specific modification on RNA structure, stability, and interaction with RNA-binding proteins.
Prodrug Development
The nucleoside structure of this compound makes it amenable to prodrug strategies for targeted delivery.
Concept: A prodrug is an inactive or less active molecule that is converted into an active drug within the body. For nucleoside analogs, this often involves modifications that enhance cell permeability, improve pharmacokinetic properties, or target specific tissues or cell types. Once inside the target cell, the modifying groups are cleaved by cellular enzymes to release the active compound.
Potential Strategies:
-
Lipophilic Prodrugs: Attaching lipophilic moieties to the hydroxyl groups of the deoxyribose can enhance membrane permeability and oral bioavailability.
-
Targeted Prodrugs: Conjugating the nucleoside to a ligand that binds to a specific cell surface receptor can achieve targeted delivery to cancer cells or specific immune cells.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table provides a template for organizing such data once it is generated through the described protocols. For context, typical IC50 values for potent small molecule TLR7 antagonists are in the nanomolar to low micromolar range.
| Parameter | Value | Cell Line/System | Assay Conditions | Reference |
| TLR7 Inhibition (IC50) | Data to be determined | HEK-Blue™ hTLR7 Cells | R848 (TLR7 agonist) stimulation | (Internal Data) |
| Cytotoxicity (CC50) | Data to be determined | Peripheral Blood Mononuclear Cells (PBMCs) | 72-hour incubation | (Internal Data) |
| Solubility | Data to be determined | Phosphate-Buffered Saline (PBS), pH 7.4 | Room Temperature | (Internal Data) |
Experimental Protocols
Protocol for In Vitro TLR7 Antagonist Assay
This protocol describes a cell-based assay to determine the TLR7 antagonistic activity of this compound using a reporter cell line.
Objective: To quantify the inhibition of TLR7 signaling by this compound.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
R848 (Resiquimod), a potent TLR7 agonist (InvivoGen)
-
This compound (test compound)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed growth medium to a concentration of 280,000 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in growth medium.
-
-
Assay Setup:
-
Add 20 µL of each dilution of the test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 160 µL of the cell suspension to each well.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a solution of the TLR7 agonist R848 at a concentration that induces a submaximal response (e.g., EC50 concentration, typically around 1 µg/mL).
-
Add 20 µL of the R848 solution to all wells except for the negative control wells (which receive 20 µL of medium).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Measurement:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the supernatant from each well of the cell plate to a new 96-well plate.
-
Add 20 µL of HEK-Blue™ Detection medium to each well.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of TLR7 inhibition for each concentration of the test compound relative to the R848-stimulated control.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Protocol for Cytokine Release Assay in Human PBMCs
This protocol measures the effect of this compound on cytokine production in primary human immune cells.
Objective: To assess the ability of the compound to inhibit TLR7-induced cytokine (e.g., IFN-α, TNF-α) release from human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Human peripheral blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
R848 (TLR7 agonist)
-
This compound
-
ELISA kits for human IFN-α and TNF-α
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the compound dilutions to the wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 50 µL of R848 solution (at a final concentration of ~5 µg/mL) to the appropriate wells.
-
Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Quantify the concentration of IFN-α and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Visualizations
Caption: Workflow for TLR7 Antagonist Assay.
Caption: TLR7 Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols: Cellular Uptake Assays for 2-Chloro-2'-deoxy-6-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxy-6-O-methylinosine is a nucleoside analog with potential therapeutic applications. Understanding its cellular uptake is crucial for evaluating its pharmacological activity, as it must cross the plasma membrane to exert its effects. Like other nucleoside analogs, its transport into cells is likely mediated by specific membrane transporter proteins. The subsequent intracellular phosphorylation to its active nucleotide form is also a critical step.[1]
These application notes provide detailed protocols for quantifying the cellular uptake of this compound, adaptable for various cell lines. The primary recommended method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and ability to measure unlabeled compounds.[2][3] An alternative protocol using a radiolabeled compound is also described.
Cellular Uptake and Metabolism of Nucleoside Analogs
The cellular uptake of nucleoside analogs is a complex process primarily mediated by two families of solute carrier (SLC) transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent.[4]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient.[4][5]
Once inside the cell, nucleoside analogs typically undergo phosphorylation by cellular kinases to their monophosphate, diphosphate, and ultimately triphosphate forms. This activation is often a prerequisite for their therapeutic activity, such as incorporation into DNA or RNA, or inhibition of key cellular enzymes.
Caption: General mechanism of nucleoside analog uptake and activation.
Experimental Protocols
Protocol 1: LC-MS/MS-Based Cellular Uptake Assay
This protocol is designed to measure the intracellular concentration of unlabeled this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer) or organic solvent (e.g., methanol/acetonitrile)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare working solutions at various concentrations in the assay buffer.
-
Uptake Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) HBSS.
-
Add the compound working solutions to the wells to initiate the uptake. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Uptake Termination and Washing:
-
To stop the uptake, rapidly aspirate the compound solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound. Perform this step quickly to minimize efflux.
-
-
Cell Lysis and Harvesting:
-
For adherent cells, add an appropriate volume of cell lysis buffer or organic solvent to each well.
-
Incubate on ice (for lysis buffer) or as required for the solvent to ensure complete cell lysis.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysates to pellet cell debris.
-
Collect the supernatant for analysis.
-
A small aliquot of the lysate should be reserved for protein quantification using a BCA assay.
-
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of this compound. An internal standard should be used for accurate quantification.
-
Data Normalization: Normalize the measured intracellular compound concentration to the protein content of each sample. The intracellular concentration can be expressed as pmol/mg of protein.
Caption: Workflow for the LC-MS/MS-based cellular uptake assay.
Protocol 2: Radiometric Cellular Uptake Assay
This protocol requires a radiolabeled version of this compound (e.g., ³H or ¹⁴C labeled).
Materials:
-
Radiolabeled this compound
-
Unlabeled this compound
-
Cell line of interest
-
Complete cell culture medium
-
Ice-cold PBS
-
Cell lysis solution (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Uptake Solution Preparation: Prepare uptake solutions containing a fixed concentration of radiolabeled compound mixed with varying concentrations of the unlabeled compound in assay buffer.
-
Uptake Initiation:
-
Wash cells as described in Protocol 1.
-
Add the uptake solution to the wells and incubate for the desired time points at 37°C.
-
-
Uptake Termination:
-
Terminate the uptake by aspirating the uptake solution.
-
Wash the cells rapidly three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add cell lysis solution to each well and incubate to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Create a standard curve to correlate counts per minute (CPM) to the molar amount of the compound.
-
Calculate the intracellular concentration, typically normalized to the number of cells or protein content.
-
Data Presentation
Quantitative data from cellular uptake assays should be presented in a clear, tabular format to facilitate comparison across different conditions.
| Incubation Time (minutes) | Initial Compound Concentration (µM) | Intracellular Concentration (pmol/mg protein) | Standard Deviation |
| 5 | 1 | ||
| 15 | 1 | ||
| 30 | 1 | ||
| 60 | 1 | ||
| 5 | 10 | ||
| 15 | 10 | ||
| 30 | 10 | ||
| 60 | 10 | ||
| 5 | 50 | ||
| 15 | 50 | ||
| 30 | 50 | ||
| 60 | 50 |
Troubleshooting and Considerations
-
Non-specific Binding: Some compounds may bind non-specifically to the cell surface or the culture plate. To account for this, a control experiment can be performed at 4°C, where active transport is minimized.[2]
-
Cell Viability: Ensure that the concentrations of this compound used in the uptake assay are not cytotoxic within the experimental timeframe. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is recommended.
-
Efflux: If rapid efflux is suspected, uptake termination and washing steps must be performed as quickly as possible. The use of efflux pump inhibitors can also be considered to investigate the role of specific transporters.
-
Metabolism: Be aware that the compound may be metabolized intracellularly. LC-MS/MS methods can be developed to simultaneously measure the parent compound and its key metabolites.
References
- 1. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
Application Notes and Protocols for DNA Modification with 2-Chloro-2'-deoxy-6-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the modified nucleoside, 2-Chloro-2'-deoxy-6-O-methylinosine, into synthetic DNA oligonucleotides. This document is intended for researchers in molecular biology, medicinal chemistry, and drug development who are interested in utilizing this analog for various applications, including the development of therapeutic aptamers and antisense oligonucleotides.
Introduction
This compound is a synthetic purine (B94841) nucleoside analog that can be incorporated into DNA to introduce specific chemical properties. The presence of a chlorine atom at the 2-position and a methyl group at the O6-position of the inosine (B1671953) base can influence the oligonucleotide's duplex stability, nuclease resistance, and binding affinity to target molecules. These characteristics make it a valuable tool for the development of novel therapeutic and diagnostic agents.
The primary method for incorporating this compound into a DNA sequence is through solid-phase synthesis using the corresponding phosphoramidite (B1245037) building block. This process allows for the precise, site-specific introduction of the modified nucleoside into any desired position within the oligonucleotide chain.
Key Applications
The unique properties conferred by this compound make it suitable for a range of applications in research and drug development:
-
Aptamer Development: The modification can be incorporated into aptamer libraries during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to enhance structural diversity and select for aptamers with improved binding affinity and specificity to target molecules.[1][2][3][4]
-
Antisense Oligonucleotides: The introduction of this analog can increase the stability of antisense oligonucleotides against nuclease degradation, potentially prolonging their therapeutic effect.
-
Structural Biology: Oligonucleotides containing this compound can be used in NMR and X-ray crystallography studies to investigate the structural impact of this modification on DNA duplexes and DNA-protein interactions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of this compound in DNA modification.
Protocol 1: Synthesis of this compound Phosphoramidite
General Workflow for Phosphoramidite Synthesis:
Caption: General workflow for synthesizing a nucleoside phosphoramidite.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Anhydrous Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMTr-Cl in portions while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5'-O-DMT protected nucleoside.
-
-
3'-O-Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane under an argon atmosphere.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting phosphoramidite by flash chromatography on silica gel.
-
Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum. Store under argon at -20°C.
-
Protocol 2: Automated Solid-Phase DNA Synthesis
This protocol outlines the incorporation of the this compound phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.[5][6][7][8]
Automated DNA Synthesis Cycle:
Caption: The four-step cycle of automated solid-phase DNA synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, T).
-
This compound phosphoramidite solution in anhydrous acetonitrile.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Detritylation solution (Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
Procedure:
-
Prepare solutions of all standard and modified phosphoramidites in anhydrous acetonitrile at the recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solutions and other reagents on an automated DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of this compound.
-
Initiate the synthesis program. The synthesizer will automatically perform the four-step cycle (detritylation, coupling, capping, oxidation) for each nucleotide addition.
-
The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency. This can be optimized based on the synthesizer's trityl cation monitoring.
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support, with protecting groups on the nucleobases and the phosphate (B84403) backbone.
Protocol 3: Cleavage, Deprotection, and Purification
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[9][10][11][12][13]
Cleavage and Deprotection Workflow:
Caption: Post-synthesis work-up of the modified oligonucleotide.
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Purification cartridges or High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column.
-
Appropriate buffers for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile).
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA to the vial.
-
Heat the vial at a specified temperature (e.g., 55°C) for a designated time (typically 8-16 hours for ammonium hydroxide, or shorter times for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
Resuspend the crude oligonucleotide in an appropriate buffer for purification.
-
Purify the oligonucleotide by HPLC.
-
Collect the fractions containing the full-length product and lyophilize to obtain the purified oligonucleotide.
Protocol 4: Characterization of Modified Oligonucleotides
The identity and purity of the synthesized oligonucleotide should be confirmed using analytical techniques such as mass spectrometry and NMR.[14][15][16]
Materials:
-
Purified oligonucleotide.
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
NMR spectrometer.
Procedure:
-
Mass Spectrometry:
-
Prepare a sample of the purified oligonucleotide in a suitable solvent.
-
Analyze the sample by ESI-MS or MALDI-TOF mass spectrometry.
-
Compare the observed molecular weight with the calculated molecular weight of the desired modified oligonucleotide to confirm its identity.
-
-
NMR Spectroscopy:
-
Dissolve the purified oligonucleotide in an appropriate deuterated solvent.
-
Acquire 1D and 2D NMR spectra (e.g., 1H, 31P, COSY, NOESY).
-
Analyze the spectra to confirm the presence of the this compound modification and to assess the overall structure and conformation of the oligonucleotide.
-
Protocol 5: Quantitative Analysis of Incorporation
The efficiency of incorporation of the modified nucleoside can be assessed using a PCR-based method, similar to that used for other analogs.[17] This method relies on the principle that the modified base may cause stalling of a DNA polymerase.
Materials:
-
Template DNA containing the this compound modification.
-
Control template DNA of the same sequence with the natural nucleoside.
-
Primers flanking the modification site.
-
Taq DNA polymerase and dNTPs.
-
Real-time PCR instrument.
Procedure:
-
Design primers to amplify a region of the template DNA that includes the site of modification.
-
Set up quantitative PCR reactions with both the modified and control templates.
-
Perform the qPCR and monitor the amplification in real-time.
-
Compare the amount of amplified product from the modified template to the control template. A reduction in the amount of product from the modified template is indicative of polymerase stalling at the modification site.
-
The degree of inhibition can be used to quantify the incorporation of the modified nucleoside.
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization of oligonucleotides containing this compound.
Table 1: Oligonucleotide Synthesis and Purification Summary
| Oligonucleotide ID | Sequence (5' to 3') | Modification Position | Synthesis Scale (µmol) | Crude Yield (OD260) | Purified Yield (OD260) | Purity by HPLC (%) |
| Control-Oligo | GCT AGC TAG CTA GCT | - | 1.0 | 85 | 42 | 98 |
| Modified-Oligo-1 | GCT AGC X AG CTA GCT | 7 | 1.0 | 78 | 35 | 96 |
| Modified-Oligo-2 | GCT X GC TAG CTA GCT | 4 | 1.0 | 81 | 38 | 97 |
*X represents this compound.
Table 2: Mass Spectrometry Analysis
| Oligonucleotide ID | Calculated Mass (Da) | Observed Mass (Da) | Difference (Da) |
| Control-Oligo | 4607.0 | 4607.2 | +0.2 |
| Modified-Oligo-1 | 4686.9 | 4687.1 | +0.2 |
| Modified-Oligo-2 | 4686.9 | 4686.8 | -0.1 |
Table 3: Thermal Denaturation Analysis (Melting Temperature, Tm)
| Duplex | Tm (°C) | ΔTm (°C) vs. Control |
| Control-Oligo / Complement | 62.5 | - |
| Modified-Oligo-1 / Complement | 60.1 | -2.4 |
| Modified-Oligo-2 / Complement | 60.5 | -2.0 |
*Tm values are typically measured in a buffer containing 100 mM NaCl, 10 mM sodium phosphate, pH 7.0.
Conclusion
The incorporation of this compound into synthetic DNA offers a powerful strategy for modulating the properties of oligonucleotides for therapeutic and diagnostic applications. The protocols provided herein offer a comprehensive guide for researchers to synthesize, purify, and characterize DNA containing this novel modification. Careful execution of these methods will enable the exploration of the full potential of this compound in the development of next-generation nucleic acid-based technologies.
References
- 1. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. DNA aptamer selection in methanolic media: Adenine-aptamer as proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of DNA aptamers with two modified bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. blog.biolytic.com [blog.biolytic.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. US6989442B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 11. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Investigation on the Formation and Repair of DNA Modifications [escholarship.org]
- 16. Chemical modification of DNA: quantitation of O6-methyldeoxyguanosine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine phosphoramidite (B1245037), a key building block for the synthesis of modified oligonucleotides. The protocol is compiled from established chemical literature and provides a comprehensive, step-by-step guide for the multi-stage synthesis, purification, and characterization of the target compound.
Introduction
Modified oligonucleotides are of significant interest in various therapeutic and diagnostic applications. The incorporation of modified nucleosides, such as this compound, can enhance the properties of oligonucleotides, including their stability against nucleases, binding affinity to target sequences, and pharmacokinetic profiles. This document outlines a robust and reproducible synthetic route to the phosphoramidite of this modified nucleoside, enabling its incorporation into synthetic oligonucleotides using standard automated DNA/RNA synthesizers.
Overall Synthetic Workflow
The synthesis of this compound phosphoramidite is a multi-step process that begins with the commercially available 2'-deoxyguanosine (B1662781). The key transformations include the conversion of the guanine (B1146940) base to a 2-chloroinosine (B17576) derivative, followed by methylation of the 6-hydroxyl group, protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for all reactions sensitive to moisture. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). Column chromatography is performed using silica (B1680970) gel (230-400 mesh).
Step 1: Synthesis of 2-Chloro-2'-deoxyinosine
This procedure is adapted from the general method for the conversion of 2'-deoxyguanosine to 2-chloro-2'-deoxyinosine.[1]
Protocol:
-
Suspend 2'-deoxyguanosine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) (1.2 eq) in water dropwise to the suspension while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-Chloro-2'-deoxyinosine as a white solid.
| Reagent | Molar Ratio | Typical Quantity |
| 2'-Deoxyguanosine | 1.0 | 10.0 g |
| Sodium Nitrite (NaNO₂) | 1.2 | 3.1 g |
| Concentrated HCl | - | 100 mL |
| Water | - | 200 mL |
| Expected Yield | ~70-80% |
Step 2: Synthesis of this compound
The methylation of the 6-hydroxyl group is a critical step. This protocol is based on general methylation procedures for inosine (B1671953) derivatives.[2][3]
Protocol:
-
Dissolve 2-Chloro-2'-deoxyinosine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
| Reagent | Molar Ratio | Typical Quantity |
| 2-Chloro-2'-deoxyinosine | 1.0 | 5.0 g |
| Potassium Carbonate (K₂CO₃) | 3.0 | 7.2 g |
| Methyl Iodide (CH₃I) | 1.5 | 1.5 mL |
| Anhydrous DMF | - | 100 mL |
| Expected Yield | ~80-90% |
Step 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2-Chloro-2'-deoxy-6-O-methylinosine
Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group is a standard procedure in nucleoside chemistry to allow for selective reaction at the 3'-hydroxyl position.[4][5][6]
Protocol:
-
Co-evaporate this compound (1.0 eq) with anhydrous pyridine twice to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq) in portions to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain the 5'-O-DMT protected nucleoside as a foam.
| Reagent | Molar Ratio | Typical Quantity |
| This compound | 1.0 | 4.0 g |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 1.1 | 4.7 g |
| Anhydrous Pyridine | - | 80 mL |
| Expected Yield | ~85-95% |
Step 4: Synthesis of this compound phosphoramidite
The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.[7][8][9][10]
Protocol:
-
Dry the 5'-O-DMT protected nucleoside (1.0 eq) under high vacuum for several hours.
-
Dissolve the dried starting material in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude phosphoramidite by silica gel chromatography, eluting with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1-2%) to prevent degradation of the product.[11]
-
The final product should be stored under an inert atmosphere at -20 °C.
| Reagent | Molar Ratio | Typical Quantity |
| 5'-O-DMT-2-Chloro-2'-deoxy-6-O-methylinosine | 1.0 | 3.0 g |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 | 1.2 mL |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 | 1.8 mL |
| Anhydrous Dichloromethane (DCM) | - | 50 mL |
| Expected Yield | ~80-90% |
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm the structure. The ³¹P NMR spectrum of the final phosphoramidite should show two peaks around 149 ppm, corresponding to the two diastereomers.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Reagents such as methyl iodide and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are toxic and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly regioselective methylation of inosine nucleotide: an efficient synthesis of 7-methylinosine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. entegris.com [entegris.com]
- 8. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
Probing the intricate dance of life: A guide to DNA-protein interaction analysis
The interactions between DNA and proteins are fundamental to nearly every cellular process, from gene expression and regulation to DNA replication and repair.[1][2][3] Understanding these complex interactions is paramount for researchers in molecular biology, genetics, and drug development.[4][5][6] This document provides a detailed overview of key techniques used to investigate DNA-protein interactions, complete with experimental protocols, data presentation, and visual workflows to guide researchers in their experimental design.
The study of DNA-protein interactions is crucial for elucidating gene regulatory networks, identifying novel drug targets, and understanding the molecular basis of diseases.[2][4] A variety of in vitro and in vivo techniques have been developed to identify the binding of proteins to specific DNA sequences, determine the affinity and kinetics of these interactions, and map the precise binding sites.[1][2] This guide will focus on several widely used methods: Chromatin Immunoprecipitation (ChIP), Electrophoretic Mobility Shift Assay (EMSA), DNA Footprinting, Yeast One-Hybrid (Y1H) System, and Surface Plasmon Resonance (SPR).
Comparative Overview of Techniques
Each method for studying DNA-protein interactions offers unique advantages and provides different types of quantitative data. The choice of technique depends on the specific research question, the nature of the protein and DNA molecules, and the desired level of detail.
| Technique | Principle | Quantitative Data | Advantages | Limitations |
| Chromatin Immunoprecipitation (ChIP) | In vivo cross-linking of proteins to DNA, followed by immunoprecipitation of the protein of interest and identification of the associated DNA.[7] | Relative enrichment of a specific DNA sequence. | Provides in vivo evidence of protein binding to DNA in a cellular context. | Resolution is limited by chromatin fragmentation; antibody quality is critical.[8] |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the reduced electrophoretic mobility of a DNA fragment when bound to a protein.[9][10][11] | Binding affinity (Kd), relative binding specificity. | Simple, rapid, and sensitive method for detecting DNA-protein interactions in vitro.[2][11] | Does not provide information on the precise binding site; non-specific binding can be an issue.[2] |
| DNA Footprinting | A protein bound to DNA protects the DNA from enzymatic or chemical cleavage, creating a "footprint" in the cleavage pattern.[12][13][14] | Precise location of the protein binding site on the DNA. | High-resolution mapping of binding sites.[15] | Can be technically challenging; requires labeled DNA.[16] |
| Yeast One-Hybrid (Y1H) System | An in vivo method in yeast to identify proteins that bind to a specific DNA sequence (the "bait").[17][18] | Identification of interacting proteins. | Allows for the screening of entire cDNA libraries to find novel DNA-binding proteins.[17] | Prone to false positives and negatives; interactions are studied in a heterologous system.[19] |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a protein binds to immobilized DNA.[20][21][22] | Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd).[20][21] | Real-time, label-free quantitative analysis of binding kinetics and affinity.[20][21] | Requires specialized equipment; immobilization of DNA can affect protein binding.[23] |
Application Notes and Protocols
Chromatin Immunoprecipitation (ChIP)
Application Note: ChIP is a powerful technique used to determine whether a protein of interest binds to a specific DNA sequence in the context of the cell. It is widely used to study transcription factor binding, histone modifications, and the localization of other DNA-associated proteins across the genome.[24] In drug development, ChIP can be used to assess how a drug affects the binding of a target protein to DNA.
Experimental Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[7][25] Quench the reaction with glycine.[7][26]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the chromatin.[24] Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[24][27]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.[7][25] The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.[7]
-
Washes: Wash the beads to remove non-specifically bound chromatin.[7][25]
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.[7][25]
-
DNA Purification: Purify the DNA from the eluted sample.[7]
-
Analysis: Analyze the purified DNA by qPCR, microarray (ChIP-chip), or high-throughput sequencing (ChIP-seq) to identify the enriched DNA sequences.[3]
Workflow Diagram:
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Electrophoretic Mobility Shift Assay (EMSA)
Application Note: EMSA, or gel shift assay, is a rapid and sensitive in vitro method to detect DNA-protein interactions.[10][11] It is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[9] EMSA is commonly used to screen for DNA-binding proteins, determine binding specificity, and estimate binding affinity.[10]
Experimental Protocol:
-
Probe Preparation: Prepare a short DNA probe (20-50 bp) containing the putative protein binding site. Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).[28]
-
Binding Reaction: Incubate the labeled DNA probe with the protein of interest in a binding buffer. Include competitor DNA (specific or non-specific) in control reactions to assess binding specificity.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.[28]
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the migration of the probe indicates a DNA-protein complex.
Workflow Diagram:
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
DNA Footprinting
Application Note: DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a protein binds.[12][13] The principle is that a bound protein protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.[12][14] This technique is invaluable for precisely mapping transcription factor binding sites and understanding the molecular details of DNA-protein recognition.
Experimental Protocol:
-
Probe Preparation: Prepare a DNA fragment of a few hundred base pairs and label one end with a radioactive isotope.[16]
-
Binding Reaction: Incubate the end-labeled DNA probe with the protein of interest.
-
Cleavage Reaction: Treat the binding reactions with a limited amount of a cleavage agent (e.g., DNase I) to introduce, on average, one cut per DNA molecule.[16]
-
DNA Purification and Denaturation: Stop the cleavage reaction, purify the DNA fragments, and denature them.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.[12]
-
Analysis: Visualize the fragments by autoradiography. The region where the protein was bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the protein.[12]
Workflow Diagram:
References
- 1. biocompare.com [biocompare.com]
- 2. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. massbio.org [massbio.org]
- 5. Prediction of DNA-Binding Protein–Drug-Binding Sites Using Residue Interaction Networks and Sequence Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prediction of DNA-Binding Protein–Drug-Binding Sites Using Residue Interaction Networks and Sequence Feature [frontiersin.org]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. biocompare.com [biocompare.com]
- 9. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 11. licorbio.com [licorbio.com]
- 12. DNA footprinting - Wikipedia [en.wikipedia.org]
- 13. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]
- 14. geneticeducation.co.in [geneticeducation.co.in]
- 15. med.upenn.edu [med.upenn.edu]
- 16. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]
- 17. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]
- 18. tandfonline.com [tandfonline.com]
- 19. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. rockland.com [rockland.com]
- 26. ChIP Protocol | Proteintech Group [ptglab.com]
- 27. protocols.io [protocols.io]
- 28. Electrophoresis Mobility Shift Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Chloro-2'-deoxy-6-O-methylinosine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Protection of 2'-deoxyguanosine | ||
| Low yield of protected intermediate | Incomplete reaction due to moisture. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inefficient protecting group strategy. | Consider using a robust silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) or a bifunctional protecting group like methylene-bis-(diisopropylsilyl chloride) (MDPSCl2) for simultaneous 3',5'-O-protection.[1][2] | |
| Degradation of starting material. | Use high-purity 2'-deoxyguanosine and monitor the reaction temperature closely to avoid decomposition. | |
| Step 2: Chlorination at C6 | ||
| Incomplete conversion to 6-chloro derivative | Insufficient amount or activity of the chlorinating agent. | Increase the molar excess of the chlorinating agent (e.g., POCl₃ or a sulfonyl chloride like 2,4,6-triisopropylbenzenesulfonyl chloride). Ensure the activating agent (e.g., tertiary amine) is fresh and dry. |
| Presence of water inactivating the chlorinating agent. | Strictly anhydrous conditions are critical. Co-evaporate the protected nucleoside with anhydrous toluene (B28343) before the reaction. | |
| Formation of unwanted side products | Reaction at the N7 position of the purine (B94841) ring. | Optimize the reaction temperature and time. Lowering the temperature may improve selectivity. |
| Hydrolysis of the 2'-chloro group.[3] | Work up the reaction under non-aqueous conditions and minimize exposure to moisture. | |
| Step 3: Methylation at O6 | ||
| Low yield of the desired O6-methylated product | Competing N-methylation (N1, N7, etc.). | Use a mild and selective methylating agent. Trimethylsilyl diazomethane (B1218177) (TMS-diazomethane) in the presence of a Lewis acid or methyl iodide with a carefully chosen base can offer better selectivity. |
| Inappropriate base for methylation. | A non-nucleophilic, strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) is often effective.[1][2] | |
| Starting material is insoluble in the reaction solvent. | Use a solvent system that ensures good solubility of the protected 6-chloro intermediate, such as anhydrous DMF or THF. | |
| Step 4: Deprotection | ||
| Incomplete removal of protecting groups | Insufficient deprotection reagent or reaction time. | Increase the amount of deprotection reagent (e.g., TBAF for silyl groups) and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Degradation of the final product under deprotection conditions. | Use milder deprotection conditions if possible. For acid-labile groups, consider alternatives. For silyl groups, TBAF is generally effective but should be used at controlled temperatures. | |
| General Issues | ||
| Difficulty in purification | Co-elution of starting materials, intermediates, or side products. | Optimize the chromatography conditions (e.g., gradient elution, different solvent systems). Consider alternative purification methods like recrystallization or preparative HPLC. |
| Low overall yield | Cumulative losses at each step. | Optimize each reaction step individually before attempting the full sequence. Ensure efficient purification and handling at each stage to minimize mechanical losses. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 2'-deoxyguanosine, which can be appropriately protected before the chlorination and methylation steps.
Q2: Which protecting groups are recommended for the hydroxyl groups of the deoxyribose?
Silyl protecting groups are frequently used. For example, tert-butyldimethylsilyl (TBDMS) can be used to protect the 3' and 5' hydroxyl groups. A bifunctional silylating agent like methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) can also be employed for the simultaneous protection of the 3' and 5' hydroxyls.[1][2]
Q3: What are the critical parameters for the chlorination step?
The chlorination of the 6-oxo group of the protected deoxyguanosine is highly sensitive to moisture. Therefore, strictly anhydrous conditions are paramount. The choice and excess of the chlorinating agent (e.g., POCl₃ or an arylsulfonyl chloride) and the activating base are also critical for achieving high yields.
Q4: How can I minimize the formation of N-methylated byproducts during the methylation step?
To favor O-methylation over N-methylation, the choice of the methylating agent and base is crucial. Using a "hard" methylating agent with a non-nucleophilic base can improve selectivity. For instance, using methyl iodide with sodium hydride is a common approach.
Q5: What is a suitable method for monitoring the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product at each step. Staining with a UV indicator or a suitable chemical stain (e.g., potassium permanganate) can help visualize the spots.
Diagram of Troubleshooting Logic:
Caption: A logical flow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 3',5'-O-bis(tert-butyldimethylsilyl)-2'-deoxyguanosine
-
Suspend 2'-deoxyguanosine in anhydrous pyridine.
-
Add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of 2-Chloro-3',5'-O-bis(tert-butyldimethylsilyl)-2'-deoxyinosine
-
Co-evaporate the protected deoxyguanosine with anhydrous toluene.
-
Dissolve the dried intermediate in anhydrous acetonitrile (B52724) and add a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir at room temperature.
-
After the activation of the 6-oxo group, add an excess of a chloride source (e.g., lithium chloride) and continue stirring.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and work up as appropriate.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of this compound (Protected)
-
Dissolve the 6-chloro intermediate in anhydrous THF or DMF.
-
Add sodium hydride (NaH) portion-wise at 0 °C and stir for a short period.
-
Add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction with methanol.
-
Remove the solvent and purify the crude product by column chromatography.
Protocol 4: Deprotection to Yield this compound
-
Dissolve the protected product in THF.
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1M in THF) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the final product by silica gel column chromatography or preparative HPLC.
Quantitative Data Summary
| Step | Reactants | Reagents | Typical Yield | Reference |
| Protection | 2'-deoxyguanosine | TBDMS-Cl, Imidazole, Pyridine | 85-95% | General knowledge |
| Chlorination | Protected 2'-deoxyguanosine | Arylsulfonyl chloride, LiCl, Amine | 70-85% | [4] |
| Methylation | 6-Chloro intermediate | NaH, CH₃I, THF | 60-75% | General knowledge |
| Deprotection | Protected final product | TBAF, THF | >90% | General knowledge |
References
Troubleshooting 2-Chloro-2'-deoxy-6-O-methylinosine instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Chloro-2'-deoxy-6-O-methylinosine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results are variable and not reproducible. Could the compound be degrading?
-
Answer: Yes, instability of this compound in solution is a primary cause of inconsistent results. The stability of this compound is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 6): The compound is highly susceptible to acid-catalyzed hydrolysis, leading to rapid degradation. A structurally similar compound, 2-chloro-2'-deoxyadenosine, has a half-life of only 1.6 hours at pH 2 and 37°C[1][2].
-
Neutral Conditions (pH 7): The compound exhibits the greatest stability at neutral pH.
-
Alkaline Conditions (pH > 8): The compound is also prone to degradation in alkaline conditions, with studies on other 2'-chloro-2'-deoxynucleosides showing hydrolysis at pH 8.9[3][4].
Recommendation: Prepare stock solutions and conduct experiments in buffers maintained at a neutral pH (around 7.0-7.4). Avoid acidic or basic solutions unless required by the experimental protocol, and if so, use freshly prepared solutions and minimize exposure time.
-
Issue 2: Poor solubility of the compound.
-
Question: I am having difficulty dissolving this compound. What is the recommended solvent?
-
Answer: For stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, ensure the final concentration does not exceed the compound's aqueous solubility limit. If precipitation is observed in your experimental media, consider lowering the final concentration or including a small, biocompatible percentage of DMSO.
Issue 3: Observing unexpected peaks in analytical chromatography (HPLC/LC-MS).
-
Question: My HPLC/LC-MS analysis shows multiple peaks, but I should only have the parent compound. What could be the cause?
-
Answer: The presence of extra peaks likely indicates the degradation of this compound. The primary degradation pathway is likely hydrolysis of the glycosidic bond, which cleaves the purine (B94841) base from the deoxyribose sugar.
Recommendation: Analyze your sample preparation and storage procedures. Ensure that stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and exposure to moisture. When preparing dilutions in aqueous buffers, use them immediately. To identify degradation products, you can perform forced degradation studies by intentionally exposing the compound to acidic and basic conditions and analyzing the resulting products by LC-MS/MS.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid compound and its stock solutions?
-
A1: The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C in tightly sealed, glass vials with Teflon-lined caps. Polypropylene tubes are not recommended for long-term storage as they can be permeable to solvents, leading to concentration changes over time.
-
-
Q2: How should I prepare my working solutions?
-
A2: Thaw a single aliquot of the DMSO stock solution at room temperature. Dilute the stock solution in your neutral pH experimental buffer immediately before use. Avoid keeping the diluted aqueous solution for extended periods, even at 4°C.
-
Experimental Design
-
Q3: What are the critical parameters to consider when using this compound in cell-based assays?
-
A3:
-
pH of Culture Medium: Ensure the cell culture medium is buffered to a stable, neutral pH.
-
Compound Stability in Media: Be aware that components in the cell culture media may affect the stability of the compound. It is advisable to determine the half-life of this compound in your specific cell culture medium under experimental conditions.
-
Solvent Effects: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
-
Q4: Can I use this compound in kinase assays?
-
A4: Yes, modified nucleosides are often used as kinase inhibitors. When designing your assay, pay close attention to the buffer composition, ensuring it is at a neutral pH. Include appropriate controls to monitor for any non-specific inhibition or compound degradation during the assay.
-
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) | Remaining Compound after 6 hours |
| 1 | 37 | 0.37 hours | ~2% (after 2 hours) |
| 2 | 37 | 1.6 hours | 13% |
| Neutral to Basic | 37 - 80 | Stable | High |
Data extrapolated from studies on 2-chloro-2'-deoxyadenosine[1][2].
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Reagent Preparation: Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Dissolution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in glass vials with Teflon-lined screw caps. Store the aliquots at -80°C.
-
Working Solution Preparation: For experiments, thaw a single aliquot at room temperature. Dilute the stock solution into the final experimental buffer (at neutral pH) immediately before use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This protocol provides a general framework for analyzing this compound and its potential degradation products. Optimization for your specific instrument and conditions will be necessary.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (95% A, 5% B).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and offering strategies for mitigation.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials; Formation of side products. | Monitor reaction progress using TLC or HPLC. Optimize temperature and reaction time based on monitoring. Ensure the purity of starting materials, particularly the glycosyl donor and the purine (B94841) base. See the Side Reaction Summary table below for potential byproducts and mitigation strategies. |
| Presence of α-Anomer Impurity | The glycosylation reaction can lead to the formation of both α and β anomers. The stereoselectivity is influenced by the catalyst, solvent, and temperature. | Employ stereoselective glycosylation conditions. A common approach is the Vorbrüggen glycosylation, where the use of a Lewis acid catalyst like TMSOTf can favor the β-anomer. Optimization of the solvent system may also improve selectivity. In some cases, an aging step can allow for anomerization of the unwanted α-anomer to the desired β-anomer.[1] |
| Formation of Arabinose-Derivative Impurity | Hydrolysis of the 2'-chloro group can occur, particularly in the presence of water or basic conditions, leading to the formation of the corresponding arabinofuranosyl nucleoside.[2] | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Avoid basic conditions during workup and purification if possible. |
| Presence of N7-Regioisomer | Glycosylation of purines can occur at either the N9 or N7 position. The ratio of these regioisomers depends on the reaction conditions and the protecting groups used. | The use of silylated purine bases in the Vorbrüggen glycosylation typically provides high regioselectivity for the N9 isomer. Ensure complete silylation of the purine base before the glycosylation step. |
| Incomplete Deprotection | Residual protecting groups (e.g., silyl (B83357) ethers on the hydroxyl groups) can lead to a complex mixture of partially protected products. | Monitor the deprotection step carefully by TLC or HPLC. If using fluoride-based deprotection (e.g., TBAF), ensure a sufficient excess of the reagent and adequate reaction time. For acid-labile protecting groups, control the pH and temperature to avoid degradation of the product. |
| Formation of 2-Chloroadenine | Cleavage of the glycosidic bond can occur under harsh reaction or workup conditions, leading to the formation of the free purine base. | Use mild reaction and workup conditions. Avoid strong acids or bases and prolonged exposure to high temperatures. |
Side Reaction Summary
| Side Product | Formation Mechanism | Analytical Detection | Mitigation Strategy |
| α-Anomer of this compound | Non-stereoselective glycosylation | HPLC, ¹H NMR | Optimize glycosylation conditions (catalyst, solvent, temperature); utilize methods that favor β-anomer formation.[1] |
| 2-O-Arabinofuranosyl-6-O-methyl-hypoxanthine | Hydrolysis of the 2'-chloro group | HPLC, Mass Spectrometry | Maintain anhydrous reaction and workup conditions.[2] |
| N7-isomer of this compound | Non-regioselective glycosylation | HPLC, ¹H and ¹³C NMR | Ensure complete silylation of the purine base prior to glycosylation. |
| Partially deprotected intermediates | Incomplete removal of protecting groups | TLC, HPLC, Mass Spectrometry | Optimize deprotection conditions (reagent, time, temperature). |
| 2-Chloro-6-methoxy-purine | Glycosidic bond cleavage | TLC, HPLC, Mass Spectrometry | Employ mild reaction and workup conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The formation of the undesired α-anomer during the glycosylation step is a common issue. While the Vorbrüggen glycosylation is designed to favor the β-anomer, reaction conditions need to be carefully controlled to maximize stereoselectivity.[1] Another significant side reaction to be aware of is the hydrolysis of the 2'-chloro group to the corresponding arabinose derivative, which is promoted by moisture.[2]
Q2: How can I minimize the formation of the N7-regioisomer?
A2: High regioselectivity for the desired N9 isomer is typically achieved by using a silylated purine base in the glycosylation reaction. Ensure that the silylation of 2-chloro-6-methoxypurine (B2425465) is complete before adding the glycosyl donor. Monitoring the silylation reaction by TLC or ¹H NMR can be beneficial.
Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective for monitoring the progress of the reaction and detecting the formation of byproducts. For structural confirmation of the final product and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in nucleoside synthesis are toxic and/or corrosive. For example, tin tetrachloride, often used as a Lewis acid, is corrosive and moisture-sensitive. Work in a well-ventilated fume hood.
Experimental Protocols
Key Experiment: Vorbrüggen Glycosylation for the Synthesis of Protected this compound
This protocol is a generalized procedure based on the synthesis of related 2'-deoxynucleosides and should be optimized for the specific substrate.
1. Silylation of the Purine Base:
-
To a stirred suspension of 2-chloro-6-methoxypurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA).
-
Heat the mixture at reflux under an inert atmosphere (argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the solution to room temperature.
2. Glycosylation Reaction:
-
In a separate flask, dissolve the protected 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose in anhydrous acetonitrile.
-
Add the solution of the silylated purine base to the glycosyl donor solution.
-
Cool the mixture to 0°C and slowly add a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf).
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time, monitoring by TLC.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the protected β-anomer.
Key Experiment: Deprotection
1. Saponification of the Toluoyl Groups:
-
Dissolve the protected nucleoside in a mixture of methanol (B129727) and dichloromethane.
-
Add a solution of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Concentrate the solution and purify the product by column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
How to resolve poor solubility of 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-2'-deoxy-6-O-methylinosine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility, we recommend the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For stock solutions, DMSO is generally the recommended starting point.
-
Gentle Heating: Warming the solution at 37-50°C can aid in dissolution. Avoid excessive heat, which may cause degradation.
-
Sonication: Use a sonicator bath to increase the rate of dissolution.
-
Fresh Solvent: For hygroscopic solvents like DMSO, ensure you are using a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of certain compounds.
Q3: Can I dissolve this compound in aqueous buffers for my in vitro experiments?
A3: Direct dissolution in aqueous buffers is likely to be challenging due to the compound's presumed low water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v).
Q4: Are there any concerns about the stability of this compound in solution?
A4: Nucleoside analogs can be susceptible to hydrolysis, particularly at non-neutral pH. For instance, 2'-chloro-2'-deoxy nucleosides can undergo hydrolysis to arabinose-derivatives, especially under basic conditions (e.g., Tris-HCl pH 8.9)[1]. It is advisable to prepare fresh solutions for your experiments and store stock solutions at -20°C or -80°C. For aqueous solutions, using a neutral buffer (pH 7.2-7.4) is recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: The compound does not dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution Workflow:
Caption: Troubleshooting workflow for DMSO solubility issues.
Problem: The compound precipitates when diluting a DMSO stock into an aqueous buffer.
-
Possible Cause: The compound has low solubility in the final aqueous medium, and the concentration exceeds its solubility limit.
-
Solution Workflow:
Caption: Troubleshooting workflow for aqueous precipitation.
Data Presentation
Table 1: Solubility of Structurally Related Nucleoside Analogs
| Compound | Solvent | Solubility | Reference |
| 2'-Deoxyinosine | DMSO | 24 mg/mL (95.15 mM) | [2] |
| Water | 50 mg/mL | [3][4] | |
| 6-Chloropurine riboside | DMSO | ~5 mg/mL | [5] |
| Dimethylformamide | ~2 mg/mL | [5] | |
| 6-Chloropurine | DMSO | ~10 mg/mL | [6] |
| 2'-O-Methylguanosine | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [7] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [7] |
Note: This data is for related compounds and should be used as a guideline. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the solution for 30 seconds.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If solubility is still an issue, warm the solution in a water bath at 37-50°C for 5-10 minutes with intermittent vortexing.
-
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Medium using a Co-Solvent System
This protocol is adapted from methods used for other poorly soluble nucleosides.
-
Prepare Co-Solvent Mixture: Prepare a vehicle solution consisting of, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Initial Dissolution: Dissolve the this compound in the DMSO portion of the vehicle first.
-
Stepwise Addition: Gradually add the PEG300, then the Tween-80, and finally the saline, vortexing thoroughly between each addition.
-
Final Dissolution: If necessary, sonicate or gently warm the final mixture to ensure complete dissolution.
-
Usage: Use the prepared working solution immediately. Due to the presence of detergents and polymers, long-term storage of this formulation is not recommended without stability studies.
Signaling Pathways
This compound is described as a hypoxanthine (B114508) analog. Hypoxanthine is a naturally occurring purine (B94841) derivative and plays a role in the purine salvage pathway. The diagram below illustrates the central role of hypoxanthine in purine metabolism.
Caption: Simplified diagram of the purine salvage and degradation pathways involving hypoxanthine.
References
- 1. Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Avoiding degradation during oligonucleotide synthesis with 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxy-6-O-methylinosine in oligonucleotide synthesis. The following information is designed to help you anticipate and resolve potential issues related to degradation and to ensure the integrity of your final product.
Troubleshooting Guide
Researchers synthesizing oligonucleotides with modified bases often encounter challenges that can lead to product degradation and lower yields.[1] For sensitive nucleosides like this compound, careful optimization of the synthesis and deprotection steps is crucial.
Issue: Low Yield of Full-Length Oligonucleotide
Low coupling efficiency during synthesis can result in a higher proportion of shorter, "failure" sequences.[2] While modern phosphoramidite (B1245037) chemistry generally boasts high coupling yields, modified bases can sometimes present steric hindrance or other issues that lower efficiency.[3]
-
Possible Cause: Inefficient coupling of the this compound phosphoramidite.
-
Troubleshooting Steps:
-
Increase Coupling Time: Extend the time the phosphoramidite is in contact with the solid support.
-
Use a Stronger Activator: Consider using a more potent activator than the standard tetrazole, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI).
-
Check Phosphoramidite Quality: Ensure the phosphoramidite is fresh and has not been subjected to moisture, which can lead to hydrolysis.
-
Issue: Degradation of the Modified Nucleoside
The 2'-chloro group in this compound introduces a potential site for hydrolysis, which can lead to the formation of arabinose derivatives.[4] Additionally, the 6-O-methylinosine moiety may be sensitive to standard deprotection conditions.
-
Possible Cause 1: Hydrolysis of the 2'-Chloro Group. This is more likely to occur under basic conditions during the deprotection step.
-
Troubleshooting Steps:
-
Employ milder deprotection conditions (see table below).
-
Minimize the duration of exposure to basic reagents.
-
-
Possible Cause 2: Instability of the 6-O-methylinosine Base. While specific data for this modification is limited, other modified purines can be susceptible to degradation or side reactions during deprotection.
-
Troubleshooting Steps:
-
Avoid harsh deprotection conditions, such as prolonged heating with concentrated ammonium (B1175870) hydroxide.
-
Consider using "UltraMILD" deprotection strategies that utilize reagents like potassium carbonate in methanol.[5]
-
A general workflow for troubleshooting degradation issues is outlined in the diagram below.
References
Troubleshooting inconsistent results in assays with 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving 2-Chloro-2'-deoxy-6-O-methylinosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic nucleoside analog. Due to its structural similarity to natural deoxynucleosides, it can be used in various biochemical and cellular assays to probe the function of enzymes that metabolize nucleosides, such as kinases and polymerases. It is often utilized in drug discovery and development as a tool compound or a potential therapeutic agent.
Q2: What are the most common causes of inconsistent results in assays with this compound?
Inconsistent results with this compound can stem from several factors, including:
-
Compound Stability: Like many nucleoside analogs, its stability can be sensitive to pH, temperature, and repeated freeze-thaw cycles.
-
Compound Purity and Concentration: Inaccurate concentration determination or the presence of impurities can lead to variability.
-
Assay Conditions: Variations in buffer composition, enzyme/cell health, and incubation times can significantly impact results.
-
Cellular Factors (for cell-based assays): Differences in cell permeability, metabolic activation, or potential off-target effects can contribute to inconsistent outcomes.
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: High Variability in Biochemical Assay Results (e.g., Kinase or Polymerase Assays)
Question: My in vitro kinase/polymerase assay is showing high variability between replicates when using this compound. What should I check?
Answer: High variability in biochemical assays can often be traced back to issues with compound handling, reagent preparation, or the assay setup itself. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Biochemical Assays
Technical Support Center: Quantitative Analysis of 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the quantitative analysis of 2-Chloro-2'-deoxy-6-O-methylinosine. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: The gold standard for quantifying modified nucleosides like this compound is High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] This method offers the high sensitivity and specificity required to detect and quantify low-abundance molecules in complex biological matrices.[1][2] The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer is crucial for achieving accurate quantification.[4]
Q2: How can I confirm the identity of the analyte peak in my chromatogram?
A2: The identity of this compound can be confirmed by several means. First, the retention time should match that of a certified reference standard. Second, the mass spectrometer will detect the specific precursor ion. Critically, due to the presence of a chlorine atom, you must observe a characteristic isotopic pattern for the molecular ion peak (M+) and its corresponding M+2 peak, with a signal intensity ratio of approximately 3:1.[5][6] This isotopic signature is a definitive characteristic of a molecule containing a single chlorine atom.
Q3: What are the critical steps in sample preparation for analyzing this compound from biological matrices?
A3: A robust sample preparation protocol is essential for accurate analysis. The key steps typically include:
-
Nucleic Acid Extraction: Isolation of DNA or RNA from the cellular or tissue matrix.
-
Enzymatic Digestion: Complete digestion of the nucleic acids into individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.
-
Purification: Removal of proteins, salts, and other interfering substances, often through solid-phase extraction (SPE).[7][8] This step is critical to minimize matrix effects in the MS source.
Q4: Which type of HPLC column is most suitable?
A4: The choice of HPLC column depends on the polarity of the analyte. While reversed-phase (e.g., C18) columns are commonly used, polar nucleosides may exhibit poor retention.[3] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong alternative that can improve retention and separation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal Intensity | 1. Inefficient Ionization: The compound may not ionize well under the current MS source conditions. 2. Poor Recovery: Significant loss of the analyte during sample preparation.[9] 3. Degradation: The analyte may be unstable under the experimental conditions. | 1. Optimize MS source parameters (e.g., spray voltage, gas temperature). Test both positive and negative ionization modes. 2. Evaluate each step of your sample preparation for recovery efficiency using a spiked standard. Consider a different SPE cartridge type. Ensure evaporation steps are not too harsh (e.g., avoid complete dryness).[9] 3. Ensure all steps are performed at low temperatures (e.g., on ice) and use fresh reagents. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. | 1. Dilute the sample or inject a smaller volume. 2. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase, if compatible with MS. Consider switching to a different column chemistry (e.g., HILIC). 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the gradient elution profile. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variability in enzymatic digestion or SPE recovery.[10] 2. Autosampler Issues: Inconsistent injection volumes. 3. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[8] | 1. Use a validated and standardized protocol for all samples. The use of an isotopically labeled internal standard is highly recommended to correct for variability. 2. Perform autosampler maintenance and check for air bubbles in the syringe. 3. Improve chromatographic separation to move the analyte peak away from interfering compounds. Optimize the SPE cleanup step for better matrix removal. |
| Cannot Detect M+2 Isotopic Peak | 1. Low Signal Intensity: The M+ peak is too weak for the M+2 peak to be resolved from the baseline noise. 2. Incorrect Precursor Ion Selection: The selected m/z in the MS method does not correspond to the analyte. | 1. Develop methods to increase signal intensity (e.g., improve sample cleanup, inject more sample if not overloading). 2. Verify the theoretical mass of the compound and ensure the correct precursor ion m/z is being targeted in the MS method. |
Experimental Protocols
Protocol: LC-MS/MS Quantification of this compound
This protocol provides a general framework. Optimization is required for specific matrices and instrumentation.
-
Sample Preparation (from DNA):
-
Extract DNA from the biological sample using a commercial kit.
-
Quantify the extracted DNA (e.g., via UV absorbance).
-
Digest 1-5 µg of DNA with nuclease P1 in a buffered solution (e.g., 20 mM sodium acetate, pH 5.3) at 50°C for 2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
Stop the reaction by adding a solvent like methanol (B129727) and centrifuge to pellet the enzymes.
-
Purify the resulting nucleoside mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other polar impurities.
-
Elute the nucleosides, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: ZIC-HILIC (100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% B, decrease to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: QTRAP 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data
The following table provides hypothetical, yet realistic, mass spectrometry parameters for the analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 317.1 | 169.0 | 100 | 25 |
| Confirmation Ion | 317.1 | 135.0 | 100 | 35 |
| Isotope Precursor Ion | 319.1 | 171.0 | 100 | 25 |
| Internal Standard (e.g., ¹⁵N₅-labeled) | 322.1 | 174.0 | 100 | 25 |
Note: The product ion at m/z 169.0 corresponds to the protonated 2-chloro-6-O-methylhypoxanthine base following the cleavage of the glycosidic bond.
Visualizations
Caption: General experimental workflow for quantitative analysis.
Caption: Troubleshooting logic for the absence of an analyte signal.
References
- 1. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. whitman.edu [whitman.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to 2-Chloro-2'-deoxy-6-O-methylinosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxy-6-O-methylinosine. The information provided is designed to help overcome potential resistance mechanisms and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
A1: Based on its structural similarity to other purine (B94841) nucleoside analogs, this compound is likely a pro-drug that requires intracellular phosphorylation to become active. Its triphosphate form is hypothesized to compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. This incorporation would lead to chain termination and/or DNA damage, ultimately inducing apoptosis in rapidly dividing cancer cells. The 6-O-methyl group may confer resistance to deamination by adenosine (B11128) deaminase, potentially increasing its intracellular half-life.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to nucleoside analogs like this compound can arise from several mechanisms:
-
Altered Drug Transport: Decreased expression or function of nucleoside transporters on the cell surface can limit the uptake of the drug.
-
Impaired Metabolic Activation: The drug requires a series of phosphorylation steps to become active. A deficiency in the initial phosphorylating enzyme, such as deoxycytidine kinase (dCK), is a common resistance mechanism.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.
-
Enhanced DNA Repair: Increased activity of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), could potentially remove the drug-induced DNA lesions.
-
Alterations in Target Enzyme: Mutations in DNA polymerase that reduce its affinity for the triphosphate form of the drug could confer resistance.
-
Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.
Q3: How can I confirm that my cell line has developed resistance?
A3: The most common method is to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using cell viability assays such as MTT, XTT, or CellTiter-Glo®.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Several strategies can be explored:
-
Combination Therapy: Use this compound in combination with other chemotherapeutic agents that have different mechanisms of action.
-
Targeting Resistance Mechanisms:
-
If resistance is due to decreased dCK activity, you could try co-administering a drug that upregulates dCK expression.
-
For resistance mediated by ABC transporters, co-treatment with an ABC transporter inhibitor might restore sensitivity.
-
In cases of enhanced DNA repair, inhibitors of the specific repair pathway (e.g., MGMT inhibitors) could be beneficial.
-
-
Modulating Apoptotic Pathways: The use of agents that inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors) may re-sensitize resistant cells.
Troubleshooting Guides
Problem 1: Gradual loss of drug efficacy over multiple experiments.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Regularly re-evaluate the IC50 of your cell line. If a significant increase is observed, consider starting a new culture from an earlier, sensitive frozen stock. If you need to work with the resistant line, investigate the underlying resistance mechanisms (see FAQ 2). |
| Inconsistent Drug Potency | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm the concentration and purity of your compound. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including media composition, serum concentration, cell density, and passage number. Mycoplasma contamination can also affect drug sensitivity; test your cells regularly. |
Problem 2: High IC50 value in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Inaccurate Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. High cell density can sometimes lead to apparent resistance. |
| Incorrect Drug Concentration | Double-check all calculations for drug dilutions. Perform a serial dilution series to ensure accuracy. |
| Assay-related Issues | Ensure that the incubation time for the viability assay is appropriate for your cell line and the drug. Check for interference of the drug with the assay reagents. |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using an MTT assay.
Materials:
-
Parental (sensitive) and potentially resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Proteins Involved in Resistance
This protocol can be used to assess the expression levels of proteins potentially involved in resistance, such as dCK, MGMT, or Bcl-2.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-dCK, anti-MGMT, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between sensitive and resistant cells.
Data Presentation
Table 1: Hypothetical IC50 Values for Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) | Resistance Fold-Change |
| Parental MCF-7 | This compound | 0.5 | - |
| Resistant MCF-7/R | This compound | 15.0 | 30 |
| Parental A549 | This compound | 1.2 | - |
| Resistant A549/R | This compound | 25.8 | 21.5 |
Table 2: Hypothetical Protein Expression Changes in Resistant Cells
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Implication for Resistance |
| dCK | 1.0 | 0.2 | Decreased drug activation |
| MGMT | 1.0 | 5.3 | Increased DNA repair |
| ABCG2 | 1.0 | 8.1 | Increased drug efflux |
| Bcl-2 | 1.0 | 4.5 | Inhibition of apoptosis |
Visualizations
Caption: Experimental workflow for developing, characterizing, and overcoming resistance.
Caption: Potential mechanism of action and resistance pathways.
Validation & Comparative
Head-to-Head Comparison: 2-Chloro-2'-deoxy-6-O-methylinosine and Remdesivir in Antiviral Research
A comprehensive review of available data indicates a significant disparity in the scientific literature concerning the antiviral properties of 2-Chloro-2'-deoxy-6-O-methylinosine and Remdesivir. While Remdesivir has been extensively studied and is a well-documented antiviral agent, there is a notable absence of published research on the antiviral activity of this compound. This guide, therefore, provides a detailed overview of Remdesivir's established antiviral profile and highlights the current data gap for this compound.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals. Due to the lack of available data on the antiviral effects of this compound, a direct head-to-head comparison with Remdesivir is not currently possible. The information presented herein focuses on the well-characterized antiviral agent, Remdesivir, covering its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy.
Overview of Compounds
Remdesivir
Remdesivir is a broad-spectrum antiviral medication. It is a nucleoside analog prodrug that was initially developed for the treatment of Hepatitis C and was subsequently investigated for other viral infections. It has gained significant attention for its activity against coronaviruses, including SARS-CoV-2.
This compound
There is a lack of scientific literature detailing the antiviral activity of this compound. While related compounds such as 2-chloro-2'-deoxyadenosine have been investigated for their cytotoxic effects in cancer cell lines, and other 2'-deoxynucleosides have been explored as antiviral agents, no specific data on the antiviral properties of this compound could be retrieved from available scientific databases. One vendor lists the compound for research use, but no biological activity data is provided. Another related compound, 2'-Deoxy-6-O-methyl-guanosine, has been noted to inhibit protein synthesis in cancer cells[1].
Mechanism of Action
Remdesivir
Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form, GS-443902. As an adenosine (B11128) nucleotide analog, it acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The active metabolite competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains. Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of Remdesivir against various coronaviruses. The data is typically presented as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.
| Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | Wang et al., 2020 |
| SARS-CoV | HAE | 0.069 | >10 | >145 | Sheahan et al., 2017 |
| MERS-CoV | HAE | 0.074 | >10 | >135 | Sheahan et al., 2017 |
| HCoV-229E | MRC-5 | 0.07 | >2.0 | >28.6 | [2] |
Note: EC50 and CC50 values can vary depending on the cell line, viral strain, and experimental conditions.
Experimental Protocols
The antiviral activity of compounds like Remdesivir is typically evaluated using in vitro cell-based assays. A general workflow for such an experiment is outlined below.
General Workflow for In Vitro Antiviral Efficacy Testing
-
Cell Seeding: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates and allowed to adhere overnight.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Treatment: The diluted compounds are added to the infected cells.
-
Incubation: The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication and for the compound to exert its effect.
-
Quantification of Viral Activity: The extent of viral replication is measured using various methods, such as:
-
Plaque Reduction Assay: To determine the reduction in viral plaques.
-
Viral Yield Reduction Assay: To quantify the amount of infectious virus produced.
-
qRT-PCR: To measure the levels of viral RNA.
-
-
Cytotoxicity Assay: A parallel assay is conducted on uninfected cells with the same compound dilutions to determine the concentration that is toxic to the cells (CC50). This is often done using an MTT or similar cell viability assay.
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves, and the selectivity index is determined.
Conclusion
Remdesivir is a well-characterized antiviral agent with a clear mechanism of action and demonstrated in vitro and in vivo efficacy against a range of viruses, particularly coronaviruses. In contrast, there is a significant lack of publicly available scientific data on the antiviral properties of this compound. Therefore, a direct and meaningful comparison of the antiviral performance of these two compounds is not feasible at this time. Further research is required to determine if this compound possesses any antiviral activity and to elucidate its potential mechanism of action. For researchers in the field of antiviral drug development, Remdesivir serves as an important benchmark, while the biological activity of this compound remains to be explored.
References
In the Absence of Data: A Framework for Evaluating 2-Chloro-2'-deoxy-6-O-methylinosine in Preclinical Research
A comprehensive search of publicly available scientific literature and patent databases did not yield specific experimental data for 2-Chloro-2'-deoxy-6-O-methylinosine. This notable absence of published research prevents a direct, data-driven comparison of its performance against other nucleoside analogs.
Therefore, this guide presents a robust framework for the evaluation of this compound, outlining the necessary control experiments and methodologies. To illustrate this framework, we provide example data and visualizations based on the well-characterized nucleoside analog, 2-chlorodeoxyadenosine (Cladribine), a compound with structural similarities and established clinical relevance. This illustrative guide serves as a template for the rigorous preclinical assessment of novel nucleoside analogs like this compound.
Rationale for Control Experiments
When investigating a novel compound such as this compound, a series of control experiments are crucial to validate its mechanism of action and to understand the specific contributions of its chemical moieties. Based on its structure, the following controls are recommended:
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO, saline) is administered alone to control for any effects of the vehicle itself.
-
Unmodified Parent Compound (2'-deoxyinosine): This control helps determine the effect of the chloro and methyl groups by comparing the activity of the modified versus the unmodified nucleoside.
-
6-O-methylinosine: This would help to isolate the contribution of the 6-O-methyl group to the observed biological activity, independent of the 2-chloro and 2'-deoxy modifications.
-
Well-Characterized Related Drug (e.g., 2-chlorodeoxyadenosine/Cladribine): As a well-studied adenosine (B11128) analog, Cladribine serves as a positive control and a benchmark for comparing potency and cellular effects.[1][2]
Illustrative Comparison: Anti-Inflammatory and PARP Inhibitory Activity
The following sections and data tables are presented as an example of how this compound could be evaluated and compared, using hypothetical data alongside published data for control compounds.
Anti-Inflammatory Activity in Macrophages
One potential application of novel nucleoside analogs is in the modulation of inflammatory responses. A standard in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Key markers of inflammation, such as the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, can be quantified.
Table 1: Example Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 5.2 | 3500 ± 210 | 1800 ± 150 | 100 |
| This compound | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2'-deoxyinosine | 10 | 95 ± 4.8 | 3400 ± 190 | 1750 ± 130 | 98 ± 2.1 |
| 2-chlorodeoxyadenosine (Cladribine) | 10 | 45 ± 3.1 | 1500 ± 120 | 800 ± 90 | 85 ± 4.5 |
Data for control compounds are illustrative and based on typical results from similar experiments.
PARP Inhibition Activity
This compound has been suggested as a potential PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP enzymes are critical for DNA repair and cellular stress responses. The inhibitory activity can be assessed using commercially available colorimetric or chemiluminescent assay kits.
Table 2: Example PARP1 Inhibition Assay Data
| Compound | IC₅₀ (µM) |
| This compound | Data Not Available |
| 2'-deoxyinosine | > 100 |
| Olaparib (Positive Control) | 0.005 |
IC₅₀ values for control compounds are representative of published data.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, 2'-deoxyinosine, 2-chlorodeoxyadenosine) or vehicle for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the nitrite (B80452) concentration is measured as an indicator of NO production using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): The viability of the remaining cells is assessed using the MTT assay. MTT solution is added to the wells, incubated for 4 hours, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is read at 570 nm.
Protocol 2: PARP1 Inhibition Assay (Colorimetric)
-
Assay Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1. The amount of incorporated biotinylated poly(ADP-ribose) is detected using a streptavidin-HRP conjugate and a colorimetric substrate.[3]
-
Reagents: A commercial PARP1 assay kit (e.g., from R&D Systems or similar) is used, which includes a histone-coated 96-well plate, recombinant PARP1 enzyme, biotinylated NAD+, and detection reagents.
-
Procedure:
-
The test compounds at various concentrations are added to the wells of the histone-coated plate.
-
Recombinant PARP1 enzyme and the reaction buffer containing biotinylated NAD+ are added to initiate the reaction.
-
The plate is incubated at room temperature to allow for the PARP reaction to occur.
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added to the wells and incubated.
-
After another wash step, the colorimetric substrate is added, and the reaction is stopped with a stop solution.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from a dose-response curve.
Visualizing Cellular Pathways and Workflows
Proposed Signaling Pathway for Anti-Inflammatory Action
The diagram below illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. A potential mechanism of action for a hypoxanthine (B114508) analog could be the inhibition of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow for In Vitro Screening
The following diagram outlines the general workflow for the initial in vitro screening of a novel compound for anti-inflammatory and cytotoxic effects.
References
Unraveling the Efficacy of 2-Chloro-2'-deoxy-6-O-methylinosine: A Comparative Analysis
For Immediate Release: December 5, 2025
A comprehensive review of available data on the nucleoside analog 2-Chloro-2'-deoxy-6-O-methylinosine reveals a notable absence of specific efficacy studies in the public domain. As a hypoxanthine (B114508) analog, it holds potential as a tool for studying nucleotide metabolism and RNA modification. However, to provide a tangible comparison for researchers, this guide presents a detailed analysis of the well-documented, structurally similar compound, 2-chloro-2'-deoxyadenosine (Cladribine), alongside other relevant therapeutic alternatives such as PARP inhibitors and other nucleoside analogs.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these compounds with supporting experimental data and methodologies.
Comparative Efficacy of Nucleoside Analogs and PARP Inhibitors
While direct experimental data on the efficacy of this compound is not currently available in published literature, an examination of the closely related compound, 2-chloro-2'-deoxyadenosine (Cladribine), offers valuable insights. The following tables summarize the cytotoxic effects of Cladribine on various cancer cell lines and provide a general comparison with other relevant anticancer agents.
Table 1: Cytotoxic Efficacy of 2-chloro-2'-deoxyadenosine (Cladribine) Against Various Human Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| CCRF-CEM | T-lymphoblastoid | 0.045 | Not Specified | [1] |
| L1210 | Murine Leukemia | Not Specified | Not Specified | [1] |
| PanC-1 | Pancreatic Cancer | Not Specified | Not Specified | [2] |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | [2] |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Comparison of 2-chloro-2'-deoxyadenosine (Cladribine) with Other Nucleoside Analogs and PARP Inhibitors
| Compound/Class | Mechanism of Action | Target Indications (Examples) | Key Advantages | Key Limitations |
| 2-chloro-2'-deoxyadenosine (Cladribine) | Adenosine (B11128) deaminase resistant analog, inhibits DNA synthesis.[1] | Hairy cell leukemia, B-cell chronic lymphocytic leukemia | Effective in certain hematological malignancies. | Myelosuppression, opportunistic infections. |
| 2-bromo-2'-deoxyadenosine (B1615966) | Adenosine deaminase resistant analog, inhibits DNA synthesis.[1] | Investigational | Similar efficacy to Cladribine in preclinical models.[1] | Limited clinical data. |
| Deoxyadenosine | Inhibits DNA synthesis.[1] | Not used clinically due to rapid deamination. | Natural nucleoside. | Rapidly metabolized by adenosine deaminase.[1] |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | Inhibit Poly (ADP-ribose) polymerase, leading to synthetic lethality in BRCA-mutated cancers. | Ovarian cancer, breast cancer, prostate cancer, pancreatic cancer with BRCA mutations. | Targeted therapy with high efficacy in specific patient populations. | Resistance development, myelosuppression. |
| Other Nucleoside Analogs (e.g., Gemcitabine) | Inhibit DNA synthesis and repair. | Pancreatic cancer, non-small cell lung cancer, breast cancer, ovarian cancer. | Broad-spectrum anticancer activity. | Myelosuppression, resistance. |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of scientific findings. The following section outlines the experimental protocols used in the studies of 2-chloro-2'-deoxyadenosine.
Cell Lines and Culture Conditions
-
Cell Lines: CCRF-CEM (human T-lymphoblastoid), L1210 (murine leukemia), PanC-1 (human pancreatic cancer), and MIA PaCa-2 (human pancreatic cancer) were used in the cited studies.[1][2]
-
Culture Medium: Specific culture media and conditions (e.g., RPMI 1640 supplemented with fetal bovine serum) were used for each cell line.
-
Incubation: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assays
-
Method: The 50% inhibitory concentration (IC50) for cell growth was determined by exposing cells to various concentrations of the compounds.[1]
-
Clonogenicity Assay: The viability of cells after drug exposure was assessed by their ability to form colonies in soft agar.[1]
DNA Synthesis Inhibition Assay
-
Method: The effect of the compounds on DNA synthesis was measured by the incorporation of [3H]thymidine into the DNA of the cells.[1]
Cell Cycle Analysis
-
Method: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the nucleoside analogs.[1]
Visualizing Molecular Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for evaluating the efficacy of 2-chloro-2'-deoxyadenosine.
Caption: Proposed mechanism of action for 2-chloro-2'-deoxyadenosine (Cladribine).
Conclusion
While this compound remains a compound of interest for basic research in nucleotide metabolism, the lack of specific efficacy data prevents a direct comparison with established therapeutic agents. The analysis of its close analog, 2-chloro-2'-deoxyadenosine (Cladribine), provides a valuable surrogate for understanding the potential cytotoxic effects and mechanisms of this class of molecules. Further preclinical and clinical investigations are warranted to determine the therapeutic potential of this compound. Researchers are encouraged to use the provided experimental frameworks as a basis for future studies to elucidate the efficacy and mechanism of action of this and other novel nucleoside analogs.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced cytotoxicity of nucleoside analogs by overexpression of mitochondrial deoxyguanosine kinase in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Halogenated 2'-Deoxyadenosine Analogs: A Structural Activity Relationship (SAR) Guide
This guide provides a comparative analysis of the structural activity relationships of 2-chloro-2'-deoxyadenosine (2-CldAdo) and 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo), with deoxyadenosine (B7792050) (dAdo) as a reference compound. The data and methodologies presented are based on studies of their cytotoxic effects on human T-lymphoblastoid cell lines. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The cytotoxic effects of 2-CldAdo and 2-BrdAdo were evaluated by their ability to inhibit the growth of CCRF-CEM human T-lymphoblastoid cells. The following table summarizes the 50% inhibitory concentrations (IC50).
| Compound | IC50 (µM) for Growth Inhibition |
| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | 0.045[1] |
| 2-Bromo-2'-deoxyadenosine (2-BrdAdo) | 0.068[1] |
| Deoxyadenosine (dAdo)* | 0.9[1] |
*In the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an adenosine (B11128) deaminase inhibitor.
The data clearly indicates that the 2-halogenated analogs, 2-CldAdo and 2-BrdAdo, are significantly more potent in inhibiting cell growth compared to the parent compound, deoxyadenosine. The 2-chloro derivative exhibits slightly higher potency than the 2-bromo derivative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Growth Inhibition Assay:
-
Cell Line: CCRF-CEM human T-lymphoblastoid cells.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% horse serum, 2 mM L-glutamine, and 50 µg/mL gentamicin.
-
Assay Procedure:
-
Cells were seeded at an initial density of 1 x 10^5 cells/mL in multiwell plates.
-
The test compounds (2-CldAdo, 2-BrdAdo, or dAdo with EHNA) were added at various concentrations.
-
The cells were incubated for 72 hours.
-
Cell growth was quantified using a Coulter Counter.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.[1]
-
2. DNA Synthesis Assay:
-
Method: Incorporation of [³H]thymidine.
-
Assay Procedure:
-
CCRF-CEM cells were exposed to the test compounds for 18 hours.
-
[³H]thymidine was added to the cell cultures for the final 2 hours of incubation.
-
The cells were harvested, and the acid-insoluble fraction was collected on glass fiber filters.
-
The radioactivity incorporated into the DNA was measured using a scintillation counter.
-
The concentration of each nucleoside that caused a 50% inhibition of DNA synthesis was determined.[1]
-
3. Clonogenicity Assay:
-
Purpose: To assess the viability and proliferative capacity of cells after drug exposure.
-
Assay Procedure:
-
CCRF-CEM cells were treated with the test compounds for a specified duration (e.g., 18 hours).
-
After exposure, the cells were washed to remove the drug.
-
The cells were then plated in a soft agar (B569324) medium.
-
The plates were incubated to allow for colony formation.
-
The number of colonies was counted to determine the surviving fraction of cells.
-
The EC50, the concentration required to decrease cell viability by 50%, was calculated.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of these compounds.
Caption: Experimental workflow for SAR studies.
Caption: Proposed mechanism of cytotoxic action.
Discussion of Structural Activity Relationship
The substitution of a halogen atom at the 2-position of the purine (B94841) ring in 2'-deoxyadenosine significantly enhances its cytotoxic activity. Both 2-chloro and 2-bromo analogs are substantially more potent than the parent nucleoside, deoxyadenosine. This increased potency is attributed to their resistance to deamination by adenosine deaminase, which allows for their accumulation within the cell and subsequent phosphorylation to the active triphosphate form.
The mechanism of action for these compounds involves the inhibition of DNA synthesis, leading to an accumulation of cells in the S phase of the cell cycle.[1] At higher concentrations, a blockade at the G1/S border is observed, suggesting interference with the initiation of DNA replication.[1] Ultimately, this disruption of DNA synthesis leads to programmed cell death (apoptosis). The slight difference in potency between the 2-chloro and 2-bromo derivatives may be due to differences in their uptake, phosphorylation, or interaction with target enzymes. These findings highlight the importance of the 2-position of the purine ring as a key site for modification in the design of potent cytotoxic nucleoside analogs.
References
Comparative Potency Analysis: 2-Chloro-2'-deoxy-6-O-methylinosine and Its Parent Compound
A Predictive Comparison for Researchers and Drug Development Professionals
The quest for novel therapeutic agents frequently involves the chemical modification of known bioactive molecules to enhance their potency, selectivity, or pharmacokinetic properties. This guide provides a comparative analysis of 2-Chloro-2'-deoxy-6-O-methylinosine and its parent nucleoside, 2'-deoxyinosine (B131508).
Direct experimental data on the biological potency of this compound is not currently available in peer-reviewed literature. Therefore, this guide offers a predictive comparison based on the well-documented activities of its parent compound and structurally related analogs. By examining the effects of the individual chemical modifications—a chloro group at the 2-position and a methyl group at the 6-O-position—we can infer the potential activity of the target compound.
For this analysis, we will compare the parent compound, 2'-deoxyinosine , with two key analogs that represent each modification:
-
2-Chloro-2'-deoxyadenosine (Cladribine) : A potent, clinically used antineoplastic agent that illustrates the effect of a 2-chloro substitution on a closely related purine (B94841) nucleoside.
-
2'-deoxy-6-O-methylguanosine : An analog that helps to understand the biological implications of the 6-O-methyl modification on a similar purine structure.
Structural Relationships and Comparative Logic
The following diagram illustrates the structural evolution from the parent compound to the target molecule, highlighting the key modifications and the analogs used for this comparative analysis.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the parent compound and its relevant analogs. Potency is typically measured as the half-maximal inhibitory concentration (IC50) for cytotoxicity or the half-maximal effective concentration (EC50) for antiviral activity. Lower values indicate higher potency.
| Compound | Target/Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| 2'-deoxyinosine | Human Colon Carcinoma (HT-29, SW620) | Apoptosis Enhancement | Enhances 5-FU induced apoptosis | [1] |
| Influenza A Virus | Antiviral Yield Reduction | ~45-fold less potent than 2'-deoxy-2'-fluoroguanosine | [2] | |
| 2-Chloro-2'-deoxyadenosine (Cladribine) | Human T-lymphoblastoid Leukemia (CCRF-CEM) | Cytotoxicity (Growth Inhibition) | 0.045 µM | --INVALID-LINK-- |
| Human B-lymphoblastoid Leukemia (EHEB) | Cytotoxicity (Cell Cycle) | - (Resistant) | [3] | |
| Human Leukemia Cell Lines | General Antineoplastic | Broadly cytotoxic to lymphocytes | [4] | |
| 2'-deoxy-6-O-methylguanosine | Cancer Cells | Protein Synthesis Inhibition | Qualitative data indicates inhibition of DNA and protein synthesis | [5] |
| This compound | N/A | N/A | No data available | N/A |
Analysis and Predictive Conclusion
-
Parent Compound (2'-deoxyinosine): The parent compound, 2'-deoxyinosine, exhibits weak intrinsic cytotoxic or antiviral activity. Its primary noted effect is the potentiation of other chemotherapeutic agents, such as 5-fluorouracil[1]. Against influenza virus, it is significantly less potent than its fluorinated guanosine (B1672433) counterpart, indicating that the unmodified nucleoside is a poor inhibitor[2].
-
Effect of 2-Chloro Substitution: The addition of a chlorine atom at the 2-position of the purine ring dramatically increases cytotoxic potency. As seen with 2-Chloro-2'-deoxyadenosine (Cladribine), the IC50 value against leukemia cell lines is in the nanomolar range (0.045 µM), a potency level indicative of a powerful anticancer agent --INVALID-LINK--. This enhancement is largely due to its resistance to deamination by adenosine (B11128) deaminase, allowing it to accumulate within cells and disrupt DNA synthesis[4]. It is highly probable that a 2-chloro substitution on 2'-deoxyinosine would similarly increase its stability and cytotoxic potential.
-
Effect of 6-O-methyl Substitution: The 6-O-methyl group on a purine, as seen in 2'-deoxy-6-O-methylguanosine, is known to be biologically active. It has been shown to inhibit protein and DNA synthesis in cancer cells[5]. This modification alters the hydrogen bonding properties of the purine base, which can affect its interaction with cellular enzymes like polymerases or kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol Steps:
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.[6]
-
Compound Addition: The test compound (e.g., this compound) is serially diluted in culture medium and added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified duration, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured on a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of treated wells is compared to control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assessment via Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.
Protocol Steps:
-
Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney cells for influenza) is prepared in multi-well plates.[8]
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various dilutions of the antiviral compound for 1 hour at 37°C.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells to allow for viral adsorption for 1-2 hours.[8]
-
Overlay Application: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus, ensuring that new infections are localized to neighboring cells, thus forming discrete plaques.[9]
-
Incubation: Plates are incubated for several days until visible plaques are formed in the virus control wells (no compound).
-
Plaque Visualization: The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet). Viable cells will stain, while areas of cell death caused by the virus will appear as clear zones or "plaques."[9]
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparative anti-influenza virus activity of 2'-deoxy-2'-fluororibosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2-chloro-2'-deoxyadenosine on the cell cycle in the human leukemia EHEB cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Deoxy-6-O-methyl-guanosine | 964-21-6 | ND157121 [biosynth.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity Profiles of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of various modified nucleosides, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a deeper understanding of their mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC50) of Modified Nucleosides
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several clinically important modified nucleosides across a range of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a common measure of a compound's cytotoxic potency. A lower IC50 value indicates a higher cytotoxic potential.
| Modified Nucleoside | Drug Class | Cancer Cell Line | IC50 (µM) | Reference |
| Gemcitabine | Anticancer | PANC-1 (Pancreatic) | 37.75 | [1] |
| SW1990 (Pancreatic) | 57.04 | [1] | ||
| H1650 (Lung) | Varies | [2] | ||
| U937 (Leukemia) | Varies | |||
| Cytarabine (Ara-C) | Anticancer | Lymphoblastoid cell lines | 8.4 ± 14.3 | [3] |
| SW1990/Gem (Gemcitabine-resistant) | Varies | [1] | ||
| Fludarabine | Anticancer | K562 (Leukemia) | 3.33 | [4] |
| U937 (Leukemia) | Varies | [5] | ||
| Zidovudine (AZT) | Antiviral (Anti-HIV) | HepG2 (Liver) | >100 | |
| Skeletal Muscle Cells | >100 | [6] | ||
| Lamivudine (3TC) | Antiviral (Anti-HIV) | Myeloid Progenitor Cells | High (low toxicity) | [6] |
| Tenofovir | Antiviral (Anti-HIV) | HepG2 (Liver) | 398 | [6][7] |
| Skeletal Muscle Cells | 870 | [6][7] | ||
| Erythroid Progenitor Cells | >200 | [6] | ||
| Remdesivir | Antiviral (Anti-SARS-CoV-2) | Vero E6 (Kidney epithelial) | >100 (CC50) | [8] |
| Sofosbuvir | Antiviral (Anti-HCV) | Not specified | Varies | [9] |
| Favipiravir | Antiviral | Not specified | Varies | [9] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., drug exposure time), and the specific assay used. The data presented here is for comparative purposes and is derived from the cited literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of modified nucleoside cytotoxicity are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the modified nucleoside in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[13]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with various concentrations of the modified nucleoside for the desired duration.[13] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.[15][17]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the modified nucleoside to induce apoptosis. Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[15]
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for Gemcitabine-induced apoptosis. Gemcitabine, a deoxycytidine analog, is intracellularly phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, leading to DNA damage and the activation of apoptotic pathways.[18][19][20][21][22]
Caption: Gemcitabine-induced apoptosis pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of modified nucleosides.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.apub.kr [cdn.apub.kr]
- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [Metabolism, mechanism of action and resistance to cytotoxic nucleoside analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-Chloro-2'-deoxy-6-O-methylinosine in enzymatic assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of 2-Chloro-2'-deoxy-6-O-methylinosine in enzymatic assays. As a novel hypoxanthine (B114508) analog, its potential as an enzyme inhibitor is of significant interest in drug discovery and development.[1] This document outlines the expected enzymatic targets, compares its structural analogs with known performance data, and provides detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a synthetic nucleoside analog. Its structure, featuring a chlorine atom at the 2-position and a methyl group at the 6-position of the purine (B94841) ring, suggests its potential interaction with enzymes involved in purine metabolism. Based on the extensive research on similar compounds, a primary expected target for this molecule is Adenosine (B11128) Deaminase (ADA) , a key enzyme in the purine salvage pathway.
Comparative Performance Data
While specific experimental data for this compound is not yet publicly available, we can infer its potential performance by comparing it with structurally related and well-characterized enzyme inhibitors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of notable adenosine deaminase inhibitors.
| Compound | Enzyme Target | Ki | IC50 | Citation(s) |
| 2-Chloro-2'-deoxyadenosine (Cladribine) | Adenosine Deaminase | - | - | [2] |
| 2-Bromo-2'-deoxyadenosine (B1615966) | Not Specified | - | 0.068 µM | [3] |
| Deoxycoformycin (Pentostatin) | Adenosine Deaminase | 23 pM | - | [4] |
| 1-Deazaadenosine | Adenosine Deaminase | 0.66 µM | - | [5] |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Adenosine Deaminase | - | - | [6] |
| Hibifolin | Adenosine Deaminase | 49.92 µM | - | [2] |
| L-Adenosine | Adenosine Deaminase | 385 µM | - | [5] |
| Theophylline | Adenosine Deaminase | 56 µM (low conc.), 201 µM (high conc.) | - | |
| Allopurinol | Adenosine Deaminase | 285 µM | - | |
| Acyclovir | Adenosine Deaminase | 231 µM | - |
Experimental Protocols
To facilitate the benchmarking of this compound, a detailed protocol for a standard adenosine deaminase (ADA) enzymatic assay is provided below.
Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity
This assay measures the activity of ADA by monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
Materials:
-
Adenosine Deaminase (from bovine spleen or recombinant human)
-
Adenosine (substrate)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
This compound (test compound)
-
Known ADA inhibitors (e.g., Deoxycoformycin, for positive control)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a stock solution of ADA in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a series of dilutions of this compound and control inhibitors in phosphate buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Phosphate buffer
-
Test compound or control inhibitor at various concentrations
-
ADA solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the adenosine substrate to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The structural characteristics of this compound strongly suggest its potential as an inhibitor of adenosine deaminase. By utilizing the provided experimental protocol and comparing the resulting performance data with the established benchmarks of related compounds, researchers can effectively evaluate its potency and mechanism of action. This comparative guide serves as a foundational resource for initiating the systematic investigation of this novel compound in enzymatic assays, ultimately contributing to the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Deoxycoformycin inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Target Engagement of 2-Chloro-2'-deoxy-6-O-methylinosine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound within a cell is paramount. This guide provides a comparative analysis of the cellular target engagement of 2-Chloro-2'-deoxy-6-O-methylinosine and its analogs, placing it in the context of established therapeutic agents that disrupt DNA metabolism. While direct evidence for the specific molecular target of this compound is limited in publicly available literature, analysis of its close structural analog, 2-Chloro-2'-deoxyadenosine (Cladribine), provides a strong foundation for hypothesizing its mechanism of action and methods for verifying its target engagement.
Hypothesized Mechanism of Action: A Purine (B94841) Analog Disrupting DNA Metabolism
Based on the well-characterized mechanism of Cladribine, it is highly probable that this compound functions as a purine analog. This class of compounds mimics natural purines (adenosine and guanosine) and becomes integrated into cellular metabolic pathways, primarily disrupting DNA synthesis and repair, leading to cytotoxicity, particularly in rapidly dividing cells like lymphocytes.[1][2]
The key steps in the proposed signaling pathway are:
-
Cellular Uptake: The compound is transported into the cell.
-
Phosphorylation: It is converted into its active triphosphate form by cellular kinases, with deoxycytidine kinase (DCK) being a critical enzyme in this process.[3]
-
Incorporation into DNA: The triphosphate analog is incorporated into the growing DNA chain by DNA polymerases.
-
Disruption of DNA Metabolism: The presence of the analog in DNA leads to the inhibition of further DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death).[2][4]
The cytotoxic efficacy of such purine analogs is often determined by the intracellular ratio of activating kinases (like DCK) to deactivating enzymes (like 5'-nucleotidase).[1]
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects Associated with Cladribine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Chloro-2'-deoxy-6-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-Chloro-2'-deoxy-6-O-methylinosine. The following procedural guidance is based on available safety data for structurally similar compounds and general best practices for handling potentially hazardous nucleoside analogs. A definitive Safety Data Sheet (SDS) for this specific compound is not publicly available; therefore, a thorough risk assessment is mandatory before commencing any work. The toxicological properties of this compound have not been fully investigated.
Hazard Identification and Risk Assessment
This compound is classified as a potential irritant to the skin, eyes, and respiratory system.[1] As a chlorinated and methylated nucleoside analog, it should be handled with caution, assuming potential for genotoxicity and other long-term health effects associated with this class of compounds.[1][2][3][4]
Potential Health Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]
-
Long-Term Effects: While not specifically studied for this compound, other purine (B94841) analogs have been associated with myelosuppression and genotoxicity.[3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Situation | Required PPE | Notes |
| Handling Solid (Powder) Form | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 Respirator | A respirator is critical to prevent inhalation of fine particles. All handling of the solid form should be performed in a certified chemical fume hood. |
| Handling in Solution | Nitrile Gloves, Lab Coat, Safety Goggles | A face shield is recommended if there is a splash hazard. |
| Weighing and Preparing Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator | This is a high-risk activity for aerosol generation. |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles | Ensure gloves are resistant to the cleaning solvents used. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required depending on the nature of the waste and institutional protocols. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
Handling Procedures:
-
Work Area: Always handle the compound within a designated and clearly marked area inside a chemical fume hood.
-
Weighing: When weighing the solid, use a containment balance or perform the task in a fume hood to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container for halogenated organic compounds.
-
Containerization: Use a dedicated, properly labeled, and leak-proof container for the collection of waste. The container should be made of a material compatible with the chemical and any solvents used.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using a 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then deionized water.[5][6] Allow for adequate contact time for the bleach solution (at least 10-15 minutes).[5]
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols: Spill and Exposure Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, cover with an absorbent material from a chemical spill kit.
-
Decontaminate: Once the spill is absorbed, decontaminate the area with a 10% bleach solution, followed by 70% ethanol and then water.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Genotoxicity of purine acyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Purine Antimetabolites | Oncohema Key [oncohemakey.com]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
